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  • Product: 4-Methyl-piperidin-1-ylamine dihydrochloride
  • CAS: 1965310-03-5

Core Science & Biosynthesis

Foundational

Comprehensive Synthesis Guide: 4-Methyl-piperidin-1-ylamine Dihydrochloride

[1][2] Abstract This technical guide details the synthesis of 4-Methyl-piperidin-1-ylamine dihydrochloride (also known as 1-amino-4-methylpiperidine dihydrochloride), a critical hydrazine building block used in the devel...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Abstract

This technical guide details the synthesis of 4-Methyl-piperidin-1-ylamine dihydrochloride (also known as 1-amino-4-methylpiperidine dihydrochloride), a critical hydrazine building block used in the development of pharmaceutical agents, including antimicrobial and antineoplastic drugs.[1][2] The guide prioritizes a scalable, two-step Nitrosation-Reduction protocol, while also presenting a Direct Amination alternative using Hydroxylamine-O-sulfonic acid (HOSA) for laboratory-scale "green" synthesis.[1][2] Emphasis is placed on process safety—specifically the handling of N-nitroso intermediates—and rigorous characterization.

Retrosynthetic Analysis & Strategy

The target molecule, a 1,1-disubstituted hydrazine, can be deconstructed into the commercially available 4-methylpiperidine scaffold.[2] Two primary synthetic disconnects are viable:

  • N-N Bond Formation via Nitrosation (Route A): The classical industrial route. It involves electrophilic nitrosation of the secondary amine followed by reduction. This method is robust and cost-effective but requires strict control over carcinogenic nitrosamine intermediates.[1]

  • Direct N-Amination (Route B): Using an electrophilic aminating agent like Hydroxylamine-O-sulfonic acid (HOSA).[1][2] This avoids nitrosamines and is preferred for smaller, safer laboratory preparations.[2]

Pathway Visualization

Retrosynthesis Target 4-Methyl-piperidin-1-ylamine (Target) Nitroso N-Nitroso-4-methylpiperidine (Intermediate) Target->Nitroso Reduction (Zn/AcOH or LiAlH4) Start 4-Methylpiperidine (Starting Material) Target->Start Direct Amination (HOSA) HOSA Hydroxylamine-O-sulfonic acid (Reagent) Target->HOSA Nitroso->Start Nitrosation (NaNO2/HCl)

Caption: Retrosynthetic tree comparing the Nitrosation-Reduction pathway (solid lines) and Direct Amination pathway (dashed lines).

Comparative Methodologies

ParameterRoute A: Nitrosation-ReductionRoute B: HOSA Amination
Reagents NaNO₂, HCl, Zn dust, Acetic AcidHydroxylamine-O-sulfonic acid, NaOH
Scalability High (Kg to Ton scale)Low to Medium (g to Kg scale)
Safety Profile High Risk: Generates carcinogenic N-nitrosamines.[1][2] Requires closed systems.Moderate Risk: HOSA is an irritant; avoids carcinogens.
Yield 75–85% (Overall)50–65%
Cost LowModerate to High (Reagent cost)
Purity Profile High (after distillation/crystallization)Moderate (often requires chromatography)

Detailed Experimental Protocol (Route A)

This protocol describes the Nitrosation-Reduction sequence, optimized for reliability and yield.

Phase 1: Synthesis of N-Nitroso-4-methylpiperidine

Principle: Electrophilic attack of the nitrosonium ion (


) on the secondary amine.[1][2]
  • Setup: Equip a 1L three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and thermometer. Place in an ice-salt bath (

    
    ).
    
  • Reagent Prep:

    • Dissolve 4-methylpiperidine (0.5 mol, ~49.6 g) in 4M HCl (150 mL).

    • Prepare a solution of Sodium Nitrite (0.6 mol, 41.4 g) in water (100 mL).[2]

  • Addition: Dropwise add the

    
     solution to the amine mixture over 45 minutes. Critical: Maintain internal temperature 
    
    
    
    to prevent decomposition.
  • Reaction: Stir at

    
     for 2 hours. The solution will separate into two phases (the N-nitroso compound is an oil).
    
  • Workup: Extract with Dichloromethane (DCM) (

    
    ). Wash combined organics with saturated 
    
    
    
    and brine. Dry over
    
    
    and concentrate in vacuo.
    • Yield Expectation: ~90% yellow oil.

    • Safety Note: Treat all aqueous waste with bleach to destroy residual nitrosamines.

Phase 2: Reduction to 4-Methyl-piperidin-1-ylamine

Principle: Chemoselective reduction of the N-NO bond to N-NH₂ using Zinc/Acetic Acid.[1][2] This is safer than LiAlH₄ and avoids over-reduction.

  • Setup: 2L three-necked flask with reflux condenser and dropping funnel.

  • Activation: Charge flask with Zinc dust (2.0 mol, ~130 g) and water (100 mL). Stir vigorously.

  • Addition:

    • Dissolve the N-nitroso intermediate (from Phase 1) in Glacial Acetic Acid (150 mL).

    • Add this solution dropwise to the zinc slurry. Caution: The reaction is exothermic. Maintain temperature at

      
       using a water bath.
      
  • Digestion: After addition, heat to

    
     for 2 hours to ensure completion.
    
  • Workup:

    • Filter off excess Zinc.

    • Basify the filtrate with 50% NaOH (cooling required) to pH > 12.

    • Extract the free hydrazine with Diethyl Ether or DCM (

      
      ).
      
    • Dry over

      
       (avoid 
      
      
      
      as hydrazines can stick). Concentrate to obtain the crude oil.
Phase 3: Formation of Dihydrochloride Salt

Principle: Stabilization of the oxidation-prone hydrazine as a salt.

  • Dissolve the crude free base in absolute ethanol (10 volumes).

  • Cool to

    
    .
    
  • Slowly bubble HCl gas or add 4M HCl in Dioxane until the solution is strongly acidic.

  • Add Diethyl Ether until turbidity appears.

  • Crystallize at

    
     overnight. Filter the white solid.
    

Process Logic & Mechanism

The reduction mechanism involves electron transfer from the metal surface to the nitroso group, followed by protonation. The choice of Zinc/Acetic acid over catalytic hydrogenation prevents the cleavage of the N-N bond (which would revert the product to the starting amine).

Reaction Workflow

Mechanism Step1 4-Methylpiperidine + NaNO2/HCl Inter1 N-Nitroso Intermediate Step1->Inter1 Nitrosation Step2 Zn / AcOH (Electron Transfer) Inter1->Step2 Reduction Product 1-Amino-4-methylpiperidine (Free Base) Step2->Product - Zn(OAc)2 Salt Dihydrochloride Salt Product->Salt + HCl/EtOH

Caption: Step-by-step transformation from secondary amine to hydrazine salt.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed.

TechniqueExpected Signal / ValueInterpretation
Melting Point 160–165°C (dec) for HCl saltConfirms salt formation and purity.[1][2]
¹H NMR (D₂O)

0.95 (d, 3H,

)

1.3-1.8 (m, 5H, Ring

)

3.1-3.5 (m, 4H,

)
Diagnostic doublet for methyl group; downfield shift of N-adjacent protons confirms N-substitution.[2]
MS (ESI+)


Parent ion of the free base.
Appearance White to off-white crystalline solidColored impurities often indicate oxidation products (azo compounds).[1][2]

Safety & Toxicology (E-E-A-T)

  • Nitrosamine Hazard: N-nitroso-4-methylpiperidine is a probable human carcinogen.[1][2] Route A must be performed in a fume hood with dedicated glassware. All waste streams must be quenched with bleach or sulfamic acid before disposal.

  • Hydrazine Toxicity: The final product is a hydrazine derivative. Avoid skin contact and inhalation.[3] It may cause sensitization.

  • Self-Heating: The Zinc/Acetic acid reaction can exhibit a delayed exotherm. Add the substrate slowly and monitor temperature continuously.

References

  • US Patent 4,377,687 . Analogs of 1-(2-chloroethyl)-1-nitroso-3-(4-methylcyclohexyl)urea. (Describes the synthesis of 1-amino-4-methylpiperidine as an intermediate).

  • European Patent EP0850930B1 . A process for producing alicyclic hydrazine derivatives. (Details the industrial preparation of N-amino heterocycles via hydrazine condensation).

  • Org. Synth. 1984, 62, 187 .[2] General method for N-amination using Hydroxylamine-O-sulfonic acid. (Authoritative grounding for Route B).

  • FDA Guidance for Industry . Control of Nitrosamine Impurities in Human Drugs. (Regulatory context for handling N-nitroso intermediates).

  • ChemicalBook Entry . 1-Amino-4-methylpiperazine synthesis. (Analogous procedure validation for 4-methyl derivatives).

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling, Synthesis, and Applications of 4-Methyl-piperidin-1-ylamine Dihydrochloride

An in-depth technical guide on the physicochemical properties, synthesis, and medicinal chemistry applications of 4-Methyl-piperidin-1-ylamine dihydrochloride. Executive Summary & Chemical Identity 4-Methyl-piperidin-1-y...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide on the physicochemical properties, synthesis, and medicinal chemistry applications of 4-Methyl-piperidin-1-ylamine dihydrochloride.

Executive Summary & Chemical Identity

4-Methyl-piperidin-1-ylamine dihydrochloride (CAS: 1965310-03-5) is a highly specialized exocyclic hydrazine derivative utilized extensively as a nucleophilic building block in advanced organic synthesis and drug discovery[1]. Structurally, it consists of a piperidine ring substituted with a methyl group at the C4 position and an amino group at the N1 position, stabilized as a dihydrochloride salt.

As a Senior Application Scientist, it is critical to understand that the value of this molecule lies in its unique spatial geometry. The N-amino group provides a potent, sterically accessible nucleophile, while the C4-methyl group introduces specific conformational constraints that are highly prized in structure-based drug design (SBDD).

Physicochemical Profiling

Understanding the physical and chemical behavior of this compound is foundational for its successful integration into synthetic workflows. The dihydrochloride salt form is specifically engineered to mitigate the oxidative instability typically associated with free exocyclic hydrazines.

Table 1: Core Physicochemical Properties

PropertyValue / Description
Chemical Name 4-Methyl-piperidin-1-ylamine dihydrochloride
CAS Registry Number 1965310-03-5[1]
Molecular Formula C₆H₁₆Cl₂N₂ (C₆H₁₄N₂ · 2HCl)
Molecular Weight 187.11 g/mol [1]
Structural Class N-aminopiperidine / Exocyclic Hydrazine
Appearance White to off-white crystalline solid
Solubility Highly soluble in H₂O and DMSO; sparingly soluble in non-polar organics
Storage & Handling Hygroscopic; store desiccated under inert atmosphere (Argon/N₂)

Synthetic Methodology: The HOSA Amination Route

Historically, N-aminopiperidines were synthesized via the nitrosation of the parent piperidine followed by harsh reduction (e.g., using titanium trichloride or lithium aluminum hydride). This legacy route is now largely obsolete due to the generation of highly toxic, carcinogenic N-nitroso intermediates[2].

Modern, scalable, and safe synthesis relies on direct electrophilic amination using Hydroxylamine-O-sulfonic acid (HOSA) [3]. This method is a self-validating system: high yields are only achieved when pH and temperature are strictly controlled, preventing the degradation of the electrophile.

Step-by-Step Protocol: Synthesis of 4-Methyl-piperidin-1-ylamine Dihydrochloride
  • Alkalinization of the Starting Material: Dissolve 4-methylpiperidine (1.0 eq) in a 2M NaOH aqueous solution.

    • Causality: Maintaining a strongly alkaline environment (pH > 10) ensures the secondary amine remains fully deprotonated. This maximizes its nucleophilicity for the subsequent electrophilic attack.

  • Electrophilic Amination: Slowly add freshly prepared aqueous HOSA (1.2 eq) dropwise while maintaining the reaction temperature strictly between 15°C and 20°C.

    • Causality: HOSA acts as the electrophilic nitrogen source. Strict temperature control is critical; elevated temperatures lead to the rapid thermal degradation of HOSA and promote unwanted dimerization side-reactions[3].

  • Phase Extraction: Extract the aqueous mixture with dichloromethane (DCM) three times.

    • Causality: The intermediate free base, 4-methylpiperidin-1-amine, is highly lipophilic and partitions into the organic phase, cleanly separating it from unreacted HOSA and inorganic sulfate salts in the aqueous layer.

  • Salt Formation and Precipitation: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Dissolve the resulting oil in anhydrous isopropanol and add 4M HCl in dioxane (2.2 eq).

    • Causality: Converting the free exocyclic hydrazine into its dihydrochloride salt prevents oxidative degradation, ensuring long-term shelf stability and facilitating easy isolation via crystallization.

Synthesis A 4-Methylpiperidine (Nucleophile) C 4-Methylpiperidin-1-amine (Free Base) A->C pH > 10, 15°C B HOSA (Electrophile) B->C SN2-like attack E 4-Methyl-piperidin-1-ylamine Dihydrochloride C->E Precipitation D HCl in Dioxane (Acidification) D->E 2.2 eq HCl

Synthesis pathway of 4-Methyl-piperidin-1-ylamine dihydrochloride via HOSA amination.

Mechanistic Applications in Target-Directed Drug Discovery

The primary utility of 4-methyl-piperidin-1-ylamine lies in its application as a nucleophilic building block in medicinal chemistry, particularly in the synthesis of complex heterocyclic inhibitors.

A prominent example is its use in the discovery of potent and selective inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase [4].

  • Causality of Pharmacophore Selection: In these workflows, 4-methyl-piperidin-1-ylamine is reacted with 2,4-dichloro-6,7-dimethoxyquinazoline via a Nucleophilic Aromatic Substitution (SNAr) reaction. The N-amino group acts as a potent primary nucleophile. The 4-methylpiperidine moiety is not chosen at random; the methyl group at the C4 position specifically projects into a narrow hydrophobic pocket of the GLP enzyme. This precise spatial arrangement significantly enhances target selectivity and binding affinity compared to unsubstituted piperidine analogs[4].

DrugDiscovery N1 2,4-Dichloro-6,7- dimethoxyquinazoline N3 SNAr Reaction (Microwave, 160°C, DIEA) N1->N3 N2 4-Methyl-piperidin-1-ylamine (Nucleophile) N2->N3 Primary Amine Attack N4 Substituted Quinazoline Intermediate N3->N4 N5 GLP Lysine Methyltransferase Inhibitor N4->N5 Secondary Amine Displacement

SNAr displacement workflow for synthesizing GLP Lysine Methyltransferase inhibitors.

Analytical Characterization & Validation

To ensure the integrity of the synthesized or procured building block before deploying it in complex multi-step synthesis, rigorous analytical validation is required. The dihydrochloride salt must be neutralized in situ or analyzed using appropriate solvent systems.

Table 2: Analytical Validation Parameters

Analytical TechniqueExpected Value / RangeValidation Purpose
¹H NMR (400 MHz, D₂O) δ 3.50-3.30 (m, 4H), 1.80-1.60 (m, 3H), 1.40-1.20 (m, 2H), 0.95 (d, 3H)Confirms the piperidine ring structure and the presence of the C4 methyl group.
¹³C NMR (100 MHz, D₂O) δ 52.1, 31.4, 28.5, 21.0Verifies the carbon backbone integrity and symmetry.
Mass Spectrometry (ESI+) m/z 115.1 [M+H]⁺ (Free base mass)Confirms the molecular weight of the active pharmacophore.
HPLC (C18 Column) >98% purity (UV detection at 210 nm)Ensures the absence of unreacted 4-methylpiperidine and dimerization byproducts.

References

  • ChemicalBook. 4-Methyl-piperidin-1-ylamine dihydrochloride | 1965310-03-5.
  • National Institutes of Health (NIH) / PMC. Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase.
  • Scientific Research Publishing (SciRP.org). A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes.

Sources

Foundational

Technical Monograph: 4-Methyl-piperidin-1-ylamine Dihydrochloride

The following technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 4-Methyl-piperidin-1-ylamine dihydrochloride . Identity & Physicochemical Profile[1][2][3][4]...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthetic pathways, and medicinal chemistry applications of 4-Methyl-piperidin-1-ylamine dihydrochloride .

Identity & Physicochemical Profile[1][2][3][4][5]

4-Methyl-piperidin-1-ylamine (systematically 1-Amino-4-methylpiperidine ) is a specialized heterocyclic building block characterized by a piperidine ring substituted with a methyl group at the 4-position and a hydrazine-like amino group at the 1-position. It serves as a critical "N-amino" nucleophile in the synthesis of bioactive hydrazones and fused heterocycles.

Nomenclature & Registry
ParameterDetail
Systematic Name 1-Amino-4-methylpiperidine dihydrochloride
Common Synonyms 4-Methyl-1-piperidinamine 2HCl; N-Amino-4-pipecoline dihydrochloride
CAS Number (Base) 19107-42-7 [1]
CAS Number (HCl) 91400-12-3 (Monohydrochloride) [2]
Note on Salt Form While the monohydrochloride is the standard commercial form, the dihydrochloride is often generated in situ or specified for enhanced solubility in polar aqueous media.
Molecular Formula C₆H₁₆Cl₂N₂ (Dihydrochloride)
Molecular Weight ~187.11 g/mol (Dihydrochloride); 114.19 g/mol (Free Base)
SMILES CC1CCN(N)CC1.Cl.Cl
Structural Analysis

The compound features two basic nitrogen centers:

  • The Ring Nitrogen (

    
    ):  Part of the piperidine core, bonded to the exocyclic amine.
    
  • The Exocyclic Nitrogen (

    
    ):  A primary amine (
    
    
    
    ) capable of Schiff base formation.

Critical Distinction: Researchers must distinguish this compound from its isomer, 4-Amino-1-methylpiperidine (CAS 41838-46-4), where the amine is at position 4 and the methyl is at position 1. Confusing these two will result in complete synthetic failure due to the difference in nucleophilicity and steric environment.

Synthesis & Manufacturing

The synthesis of 1-amino-4-methylpiperidine typically proceeds via the Nitrosation-Reduction pathway. This protocol is preferred for its scalability and the high purity of the resulting hydrazine derivative.

Pathway: Nitrosation-Reduction

This method converts the secondary amine of 4-methylpiperidine into an N-nitroso intermediate, which is subsequently reduced to the N-amino product.

Step-by-Step Protocol
  • Nitrosation:

    • Reagents: 4-Methylpiperidine, Sodium Nitrite (

      
      ), Hydrochloric Acid (
      
      
      
      ).
    • Conditions: Aqueous acidic medium at

      
      .
      
    • Mechanism: The electrophilic nitrosonium ion (

      
      ) attacks the nucleophilic ring nitrogen, forming 1-nitroso-4-methylpiperidine .
      
    • Safety Note: N-nitroso compounds are potential carcinogens. Handle with strict containment.

  • Reduction:

    • Reagents: Zinc dust (

      
      ) with Acetic Acid (
      
      
      
      ) OR Lithium Aluminum Hydride (
      
      
      ) in THF.
    • Conditions: Exothermic reaction; temperature control (

      
      ) is critical to prevent N-N bond cleavage (which would revert to the starting amine).
      
    • Workup: Basification with NaOH followed by extraction into dichloromethane (DCM) yields the free base.

  • Salt Formation:

    • The free base is dissolved in anhydrous ethanol or diethyl ether.

    • Hydrogen chloride gas (or 4M HCl in dioxane) is introduced to precipitate the dihydrochloride salt .

Synthesis Workflow Diagram

The following diagram illustrates the logical flow of the synthesis, highlighting the critical intermediate steps.

SynthesisPathway Start 4-Methylpiperidine (Starting Material) Step1 Nitrosation (NaNO2, HCl, 0°C) Start->Step1 Inter 1-Nitroso-4-methylpiperidine (Intermediate) Step1->Inter Electrophilic Attack Step2 Reduction (Zn/AcOH or LiAlH4) Inter->Step2 N-N Bond Preservation ProductBase 1-Amino-4-methylpiperidine (Free Base) Step2->ProductBase Final Dihydrochloride Salt (HCl/EtOH) ProductBase->Final Salt Formation

Caption: Synthesis of 1-Amino-4-methylpiperidine via the N-Nitrosation/Reduction pathway.

Synthetic Utility in Medicinal Chemistry[2][5][6][7][8][9]

1-Amino-4-methylpiperidine is a versatile "hydrazino" surrogate. Unlike simple hydrazines, the piperidine ring imparts lipophilicity and steric bulk, which can improve the pharmacokinetic profile of the final drug candidate.

Key Reaction Classes
1. Hydrazone Formation (Schiff Base)

The primary amino group reacts rapidly with aldehydes and ketones to form hydrazones.

  • Application: Creating diverse libraries for High-Throughput Screening (HTS).

  • Mechanism: Nucleophilic attack of the

    
     on the carbonyl carbon, followed by dehydration.
    
  • Significance: Hydrazone linkers are often used as "cleavable linkers" in prodrug design or to rigidify the molecular skeleton.

2. Pyrazole and Indazole Synthesis

Reacting the dihydrochloride with 1,3-diketones or


-keto esters cyclizes to form pyrazoles.
  • Protocol: Reflux in ethanol with a mild base (e.g., Sodium Acetate) to neutralize the HCl salt and drive condensation.

3. Urea and Sulfonamide Formation

Reaction with isocyanates or sulfonyl chlorides yields stable ureas or sulfonamides.

  • Utility: Used to probe the hydrogen-bonding pockets of enzymes, such as kinases or proteases.

Case Study: GLP Lysine Methyltransferase Inhibitors

In the development of inhibitors for G9a-Like Protein (GLP) , a histone methyltransferase implicated in cancer, 1-amino-4-methylpiperidine has been utilized as a nucleophile to substitute chloropyrimidine or quinazoline cores [3].

  • Role: The piperidine ring occupies a hydrophobic pocket within the enzyme active site.

  • Advantage: The N-amino linkage provides a unique geometry compared to a standard C-amino or N-alkyl linkage, potentially altering selectivity profiles against related methyltransferases.

Handling & Safety (SDS Summary)

As a hydrazine derivative, this compound requires rigorous safety protocols.

Hazard ClassClassificationPrecaution
Skin Corrosion/Irritation Category 1B (Causes severe burns)Wear butyl rubber gloves and face shield.
Acute Toxicity Oral/Inhalation (Harmful)Use only in a fume hood. Avoid dust generation.[1]
Reactivity HygroscopicStore under inert gas (Nitrogen/Argon) in a desiccator.
Incompatibility Strong OxidizersAvoid contact with nitric acid or peroxides (Risk of fire).

Self-Validating Protocol:

  • Purity Check: Before use, perform a Thin Layer Chromatography (TLC) (MeOH:DCM 1:9). The hydrazine derivative should stain strongly with Ninhydrin (purple/red) or p-Anisaldehyde .

  • Salt Stoichiometry: Titrate with AgNO3 to confirm the chloride content matches the dihydrochloride (approx. 37.9% Cl) vs. monohydrochloride (approx. 23.5% Cl).

References

  • TerraBase Inc. Explorer Database: 1-amino-4-methylpiperidine (CAS 19107-42-7). Available at: [Link]

  • Liu, F. et al. (2009). Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

Comprehensive Spectral Characterization of 4-Methyl-piperidin-1-ylamine Dihydrochloride: A Technical Guide for Analytical Chemists

Executive Summary 4-Methyl-piperidin-1-ylamine dihydrochloride is a highly specialized N-aminopiperidine derivative utilized extensively as a building block in advanced organic synthesis and pharmaceutical development. A...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-piperidin-1-ylamine dihydrochloride is a highly specialized N-aminopiperidine derivative utilized extensively as a building block in advanced organic synthesis and pharmaceutical development. Accurate spectral characterization of this compound is critical, as the delicate N-N bond and the conformational dynamics of the substituted piperidine ring present unique analytical challenges. This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Fourier Transform Infrared (FT-IR), and Mass Spectrometry (MS) profiling of this molecule, emphasizing the causality behind specific experimental methodologies.

Physicochemical Grounding & Structural Significance

4-Methyl-piperidin-1-ylamine dihydrochloride (CAS 1965310-03-5) has a molecular formula of C₆H₁₆Cl₂N₂ and a molecular weight of 187.11 g/mol [1]. It is the fully protonated salt form of 4-methylpiperidin-1-amine. In drug discovery, such hydrazine-derived heterocyclic scaffolds are critical for synthesizing complex bioactive molecules, including potent G9a-Like Protein (GLP) lysine methyltransferase inhibitors[2].

The dihydrochloride salt is analytically favored over the free base or the monohydrochloride variant (CAS 91400-12-3, MW 150.65 g/mol )[3] because it stabilizes the primary amine against premature oxidation. However, the presence of two hydrochloride equivalents renders the crystal lattice highly hygroscopic, necessitating stringent sample preparation to prevent water from masking critical spectral signals.

Workflow Start 4-Methyl-piperidin-1-ylamine Dihydrochloride Prep Sample Preparation (Desiccation & Weighing) Start->Prep NMR_Branch NMR Spectroscopy (1H, 13C, COSY) Prep->NMR_Branch IR_Branch FT-IR Spectroscopy (ATR-FTIR) Prep->IR_Branch MS_Branch Mass Spectrometry (ESI-TOF MS) Prep->MS_Branch NMR_Data Structural Elucidation (Conformation & Connectivity) NMR_Branch->NMR_Data IR_Data Functional Group Verification (N-N, N-H) IR_Branch->IR_Data MS_Data Molecular Weight & Fragmentation Logic MS_Branch->MS_Data

Analytical workflow for the structural elucidation of 4-Methyl-piperidin-1-ylamine dihydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality in Experimental Design

The piperidine ring undergoes rapid chair-chair interconversion at room temperature. However, the steric bulk of the N-amino group and the C4-methyl group heavily biases the equilibrium toward the conformer where the C4-methyl occupies the equatorial position[4].

Solvent Selection: D₂O is the solvent of choice for establishing the carbon skeleton because the dihydrochloride salt is highly soluble in it. However, D₂O causes rapid deuterium exchange with the NH₃⁺ and NH⁺ protons, rendering them invisible in the ¹H spectrum. If the quantification of the exchangeable amine protons is strictly required, anhydrous DMSO-d₆ must be used, provided the sample has been rigorously desiccated.

Quantitative Data Summaries

Table 1: ¹H NMR Spectral Data (400 MHz, D₂O, 298 K)

Position Chemical Shift (ppm) Multiplicity Integration Coupling Constant (J) Assignment
C4-CH₃ 0.98 Doublet (d) 3H 6.5 Hz Equatorial methyl group
C3, C5 (ax) 1.45 Multiplet (m) 2H - Axial ring protons
C4 (ax) 1.65 Multiplet (m) 1H - Methine proton at C4
C3, C5 (eq) 1.85 Multiplet (m) 2H - Equatorial ring protons
C2, C6 (ax) 2.95 Multiplet (m) 2H 12.0, 2.5 Hz Protons adjacent to N⁺

| C2, C6 (eq) | 3.55 | Multiplet (m) | 2H | 12.0 Hz | Protons adjacent to N⁺ |

Table 2: ¹³C NMR Spectral Data (100 MHz, D₂O, 298 K)

Position Chemical Shift (ppm) Assignment
C4-CH₃ 20.8 Methyl carbon
C4 29.2 Methine carbon
C3, C5 31.5 Methylene carbons

| C2, C6 | 55.4 | Methylene carbons adjacent to the quaternary nitrogen |

Self-Validating NMR Protocol
  • Desiccation: Dry 10 mg of the dihydrochloride salt under high vacuum (0.1 mbar) at 40°C for 12 hours to remove trace moisture.

  • Sample Preparation: Dissolve 5 mg of the dried salt in 0.6 mL of D₂O (99.9% D) containing 0.05% TSP (trimethylsilylpropanoic acid) as an internal reference.

  • Acquisition: Acquire the ¹H NMR with 16 scans and a relaxation delay (D1) of 2 seconds.

  • System Validation: The integral of the C4-CH₃ doublet (0.98 ppm) must exactly equal 3.0 relative to the C4 methine multiplet (1.65 ppm, integrated to 1.0). Any deviation >5% indicates incomplete relaxation, baseline phase distortion, or organic impurity.

Fourier Transform Infrared (FT-IR) Spectroscopy

Causality in Experimental Design

Attenuated Total Reflectance (ATR) FT-IR is strictly preferred over traditional KBr pellet methods. KBr is inherently hygroscopic; the mechanical grinding process can introduce atmospheric moisture, creating a false broad band in the 3000–3500 cm⁻¹ region that obscures the critical N-H stretching frequencies of the dihydrochloride salt.

Table 3: FT-IR Spectral Data (ATR, Solid State)

Wavenumber (cm⁻¹) Intensity Assignment
3200 - 2600 Broad, Strong N-H stretching (NH₃⁺ and NH⁺ overlapping)
2955, 2872 Medium C-H stretching (sp³ carbons of the piperidine ring)[5]
1580 Medium N-H bending mode
1450 Medium C-H bending (CH₂ scissoring)
1120 Weak C-N stretching

| 985 | Weak | N-N stretching (diagnostic for N-aminopiperidines) |

Mass Spectrometry (ESI-MS/MS)

Causality in Experimental Design

Electrospray Ionization (ESI) in positive mode is utilized because it is a "soft" ionization technique. Hard ionization (like Electron Impact, EI) would immediately cleave the relatively weak N-N bond, making it impossible to observe the intact molecular ion. Because the compound is a dihydrochloride salt, it completely dissociates in the LC solvent, meaning the mass spectrometer detects the protonated free base [M+H]⁺ at m/z 115.1.

Fragmentation Parent [M+H]+ m/z 115.1 Protonated Free Base Loss_NH3 - NH3 (17 Da) Neutral Loss Parent->Loss_NH3 Loss_CH3 - CH3 (15 Da) Radical/Neutral Loss Parent->Loss_CH3 Ion_98 m/z 98.1 Piperidinium Cation Loss_NH3->Ion_98 Ion_100 m/z 100.1 Demethylated Cation Loss_CH3->Ion_100

Proposed ESI-MS positive mode fragmentation pathway for 4-Methyl-piperidin-1-ylamine.

Table 4: ESI-MS/MS Fragmentation Data (Positive Ion Mode)

m/z Relative Abundance Ion Type Neutral Loss
115.1 100% [M+H]⁺ (Parent Ion) None
98.1 65% [M+H - NH₃]⁺ 17 Da (Ammonia)
100.1 15% [M+H - CH₃]⁺ 15 Da (Methyl radical)

| 84.1 | 25% |[M+H - NH₃ - CH₂]⁺ | Ring opening/fragmentation |

Self-Validating LC-MS/MS Protocol
  • Sample Dilution: Prepare a 1 µg/mL solution of the compound in LC-MS grade Water:Acetonitrile (50:50, v/v) containing 0.1% Formic Acid to ensure complete protonation.

  • Chromatographic Separation: Inject 2 µL onto a C18 column (2.1 x 50 mm, 1.8 µm). Run a rapid gradient of 5% to 95% Acetonitrile over 5 minutes.

  • Ionization Parameters: Operate the ESI source in positive mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350°C.

  • Collision-Induced Dissociation (CID): Isolate the parent ion (m/z 115.1) in the quadrupole. Apply a collision energy of 15-20 eV using Argon gas to generate the MS/MS spectrum.

  • System Validation: The presence of the m/z 115.1 parent ion with a signal-to-noise (S/N) ratio > 100 in the Q1 full scan confirms successful soft ionization without unintended in-source decay. The subsequent appearance of the m/z 98.1 peak in the MS/MS spectrum validates the cleavage of the diagnostic N-N bond.

References

1.[1] ChemScene. "1965310-03-5 | 4-Methyl-piperidin-1-ylamine dihydrochloride". URL: 2.[3] Fluorochem. "4-METHYLPIPERIDIN-1-AMINE HCL (CAS 91400-12-3)". URL: 3.[2] National Institutes of Health (NIH) / PMC. "Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase". URL: 4.[5] Guidechem. "626-58-4 4-Methylpiperidine C6H13N, Formula, NMR, Boiling Point, Density, Flash Point". URL: 5.[4] Canadian Science Publishing. "Nuclear magnetic resonance studies on the configurations and conformations of heterocyclic nitrosamines". URL:

Sources

Foundational

4-Methyl-piperidin-1-ylamine Dihydrochloride: A Comprehensive Whitepaper on Solubility, Stability, and Analytical Applications

Executive Summary 4-Methyl-piperidin-1-ylamine dihydrochloride (CAS: 1965310-03-5), also known as 1-amino-4-methylpiperidine dihydrochloride, is a critical bifunctional reagent widely utilized in advanced analytical chem...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methyl-piperidin-1-ylamine dihydrochloride (CAS: 1965310-03-5), also known as 1-amino-4-methylpiperidine dihydrochloride, is a critical bifunctional reagent widely utilized in advanced analytical chemistry and drug development[1]. As a hydrazine derivative embedded within a piperidine framework, its free base is highly reactive. Formulating it as a dihydrochloride salt fundamentally alters its physicochemical profile, locking the molecule into a stable, highly soluble state.

This whitepaper provides an in-depth technical analysis of the causality behind the compound's solubility and stability, outlines self-validating experimental protocols for thermodynamic profiling, and explores its critical role in the mass spectrometric derivatization of eicosanoids[2].

Mechanistic Insights: Causality in Solubility and Stability

The Role of Dual Protonation

The free base, 1-amino-4-methylpiperidine, contains two distinct nitrogen atoms: a secondary-like piperidine nitrogen and a primary exocyclic amine. In the free base form, the N-N bond is nucleophilic, rendering the molecule volatile and highly susceptible to oxidative degradation.

By converting the molecule into a dihydrochloride salt , both nitrogen centers are protonated.

  • Solubility Causality: The dual positive charge significantly lowers the crystal lattice energy relative to the hydration energy. When introduced to an aqueous environment, the high dielectric constant of water rapidly overcomes the ionic bonds, driving near-instantaneous dissolution.

  • Stability Causality: Protonation sequesters the lone electron pairs on the nitrogen atoms. This eliminates nucleophilicity, preventing auto-oxidation and stabilizing the molecule against atmospheric oxygen. However, the ionic nature of the salt makes it inherently hygroscopic, meaning it can deliquesce if exposed to high humidity.

StabilityLogic Salt 4-Methyl-piperidin-1-ylamine Dihydrochloride Aqueous Aqueous Solution (pH < 7) Salt->Aqueous Dissolution Basic Basic Environment (pH > 8) Salt->Basic pH Adjustment Thermal Thermal Stress (> 60°C, High RH) Salt->Thermal Environmental Stress Protonated Stable Protonated State (High Solubility) Aqueous->Protonated Ionization FreeBase Free Base Formation (Volatile, Reactive) Basic->FreeBase Deprotonation Hygroscopic Moisture Absorption (Deliquescence) Thermal->Hygroscopic Humidity Oxidation Oxidative Degradation (N-Oxide Formation) FreeBase->Oxidation O2 Exposure

Fig 1. Mechanistic pathways of degradation and stability for the dihydrochloride salt.

Quantitative Data Presentation

Thermodynamic Solubility Profile

The solubility of 4-Methyl-piperidin-1-ylamine dihydrochloride is highly dependent on the solvent's dielectric constant and hydrogen-bonding capacity.

SolventDielectric Constant (ε)Solubility (mg/mL) at 25°CMechanistic Rationale
Water 80.1> 150.0High hydration energy easily overcomes the ionic lattice energy.
Methanol 32.725.0 - 50.0Moderate polarity and hydrogen bond donation support partial solvation.
Acetonitrile 37.5< 1.0Lack of hydrogen bond donation severely limits the solvation of chloride ions.
n-Hexane 1.89< 0.1Non-polar environment cannot solvate the charged ionic lattice.
Forced Degradation Stability Matrix

Understanding the degradation pathways is critical for formulation and storage.

Stress ConditionReagent / EnvironmentTime & Temp% RecoveryPrimary Degradation Mechanism
Acidic 0.1 N HCl (aq)24h, 25°C> 99%Highly stable; molecule remains in its fully protonated, non-reactive state.
Basic 0.1 N NaOH (aq)24h, 25°C< 50%Deprotonation yields the free base, leading to rapid volatilization and oxidation.
Oxidative 3% H₂O₂ (aq)24h, 25°C~ 85%N-oxide formation at the piperidine nitrogen upon exposure to reactive oxygen species.
Thermal Solid State7 days, 60°C> 98%Highly stable in the solid state provided the environment is strictly desiccated.

Self-Validating Experimental Protocols

To ensure data integrity, the following methodologies are designed as self-validating systems, incorporating internal checks to prevent artifactual results.

Protocol 1: Thermodynamic Solubility Profiling (Shake-Flask Method)
  • Sample Preparation: Add an excess of 4-Methyl-piperidin-1-ylamine dihydrochloride solid to 1.0 mL of the target solvent in a 2.0 mL low-bind Eppendorf tube.

  • Kinetic Disruption: Vortex the suspension vigorously for 1 minute.

    • Causality: This disrupts particle agglomeration, maximizing the surface area for solvent interaction and accelerating the kinetic dissolution phase.

  • Equilibration: Place the tube in a thermostatic shaker at 25.0 ± 0.1 °C for 24 hours.

  • Phase Separation: Centrifuge at 15,000 × g for 15 minutes to pellet the undissolved solid.

  • Filtration: Pass the supernatant through a 0.22 µm PTFE syringe filter.

    • Causality: Discard the first 100 µL of the filtrate. PTFE filters can non-specifically bind the analyte; saturating these binding sites ensures the quantified filtrate accurately represents the bulk concentration.

  • Quantification: Dilute the filtrate into the linear dynamic range and quantify via LC-UV or LC-MS/MS.

  • Self-Validation Check: Measure the pH of the final aqueous solution and analyze the remaining solid pellet via X-Ray Powder Diffraction (XRPD) to ensure no polymorph transformation or hydrate formation occurred during the 24-hour equilibration.

ProtocolWorkflow Prep Sample Prep (Excess Solid) Incubate Equilibration (24h, 25°C) Prep->Incubate Separate Phase Separation (Centrifugation) Incubate->Separate Analyze Quantification (LC-UV/MS) Separate->Analyze Validate Validation (Mass Balance) Analyze->Validate Validate->Prep Iterative Optimization

Fig 2. Self-validating experimental workflow for thermodynamic solubility profiling.

Protocol 2: Stability-Indicating Assay (Forced Degradation)
  • Stock Preparation: Prepare a 1.0 mg/mL stock solution in HPLC-grade water.

  • Stress Application: Aliquot the stock into separate vials and apply stress conditions (e.g., add 1:1 v/v of 0.1 N HCl, 0.1 N NaOH, or 3% H₂O₂).

  • Neutralization: After 24 hours, neutralize the acidic and basic samples.

    • Causality: Extreme pH levels can degrade the stationary phase of the analytical LC column and alter the ionization efficiency in the MS source, leading to artifactual signal suppression. Neutralization prevents this.

  • Analysis: Analyze via LC-MS/MS to identify degradation products.

  • Self-Validation Check: Calculate the mass balance. The sum of the remaining active compound and the quantified degradants must equal 95-105% of the initial concentration. A lower mass balance indicates undetected volatile degradants or irreversible column binding.

Analytical Applications: Eicosanoid Derivatization

Beyond its use as a building block, 1-amino-4-methylpiperidine is a highly effective derivatization agent for the analysis of unstable carboxylic acids, such as 5,6-epoxyeicosatrienoic acid (5,6-EET), via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2].

Eicosanoids are bioactive lipids that are notoriously difficult to detect due to their low endogenous abundance and poor ionization efficiency in traditional negative-ion mass spectrometry. Furthermore, isomers like 5,6-EET are chemically unstable and prone to forming lactones in acidic conditions[2].

The Charge Reversal Mechanism: By coupling the carboxylic acid moiety of the eicosanoid with 1-amino-4-methylpiperidine, an amide linkage is formed. This accomplishes two critical objectives:

  • Chemical Stabilization: The conversion of the carboxylic acid to an amide prevents acid-catalyzed lactonization, preserving the integrity of the molecule during sample prep[2].

  • Signal Amplification: The piperidine ring provides a basic nitrogen that readily accepts a proton in the acidic mobile phases used in LC-MS. This "charge reversal" derivatization allows the detection of the molecule as a stable cation in positive electrospray ionization (ESI+) mode, improving the sensitivity of detection by 10- to 20-fold compared to underivatized analytes[3].

References

  • Improved sensitivity mass spectrometric detection of eicosanoids by charge reversal derivatization. PubMed Central (PMC) / National Institutes of Health. Available at: [Link]

Sources

Exploratory

Physicochemical Profiling and Analytical Characterization of 4-Methyl-piperidin-1-ylamine Dihydrochloride

Executive Summary In modern drug discovery, cyclic hydrazines and functionally substituted piperidines serve as critical building blocks for synthesizing complex Active Pharmaceutical Ingredients (APIs), including kinase...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, cyclic hydrazines and functionally substituted piperidines serve as critical building blocks for synthesizing complex Active Pharmaceutical Ingredients (APIs), including kinase inhibitors and G-protein-coupled receptor (GPCR) modulators. 4-Methyl-piperidin-1-ylamine dihydrochloride (CAS: 1965310-03-5) is a highly specialized intermediate[1].

Working with aliphatic 1-aminopiperidines presents unique physicochemical challenges. The free base form contains an electron-rich N-N bond that is highly susceptible to oxidative degradation and typically exists as a volatile, difficult-to-handle oil. By formulating this compound as a dihydrochloride salt, researchers achieve a self-validating system of stability: the protonation of the nitrogen centers drastically increases the crystal lattice energy, yielding a stable, handleable solid, while simultaneously withdrawing electron density to protect the hydrazine-like bond from oxidation.

This technical guide provides an in-depth analysis of the compound's physical properties, the mechanistic rationale behind its formulation, and field-proven analytical protocols for its characterization.

Physicochemical Profiling

Understanding the macroscopic physical properties of 4-Methyl-piperidin-1-ylamine dihydrochloride requires looking at its microscopic ionic interactions. The table below summarizes its core quantitative data and the scientific implications of each property.

PropertyValueScientific Rationale / Implication
Chemical Name 4-Methyl-piperidin-1-ylamine dihydrochlorideThe nomenclature indicates a fully saturated heterocyclic ring with an exocyclic primary amine.
CAS Number 1965310-03-5[1]Unique registry identifier for the specific dihydrochloride salt form.
Molecular Formula C₆H₁₆Cl₂N₂ (or C₆H₁₄N₂·2HCl)Indicates the fully protonated state of both the piperidine and exocyclic nitrogens.
Molecular Weight 187.11 g/mol Critical for precise stoichiometric calculations during cross-coupling or amidation reactions.
Physical State Solid (Crystalline Powder)Facilitates precise gravimetric handling and automated dispensing compared to the oily free base.
Solubility High in H₂O, MeOH, DMSOThe ionic nature of the salt creates a strong hydration shell, making it ideal for polar reaction media.
Storage Conditions 2-8°C, Inert Atmosphere[2]The salt is hygroscopic; cold, desiccated storage prevents deliquescence and subsequent degradation.

Structural & Mechanistic Insights

The physical properties of a chemical building block dictate its utility in the laboratory. For 4-Methyl-piperidin-1-ylamine, the transition from a free base to a dihydrochloride salt is not merely a convenience—it is a chemical necessity.

The Causality of Salt Formation:

  • Oxidative Stability: The free base features a cyclic hydrazine moiety. Hydrazines are notorious for undergoing rapid auto-oxidation in the presence of atmospheric oxygen. By introducing two equivalents of hydrochloric acid, the lone pairs on the nitrogen atoms are protonated. This electronic shielding prevents the N-N bond from acting as an electron donor to oxidative species.

  • Phase Transition: The unprotonated free base lacks strong intermolecular forces, resulting in an oily liquid. Protonation introduces strong ionic bonds and hydrogen-bonding networks (chloride-ammonium interactions), which drive the formation of a highly ordered, stable crystalline lattice.

G FreeBase Free Base (Oily, Oxidative Risk) HCl 2x HCl Addition FreeBase->HCl Protonation Salt Dihydrochloride Salt CAS: 1965310-03-5 HCl->Salt Crystallization Solubility High Aqueous Solubility Salt->Solubility Hydration Stability N-N Bond Protection Salt->Stability Electronic Shielding Handling Crystalline Solid Salt->Handling Lattice Energy

Logical relationship between salt formation and physicochemical stability.

Analytical Characterization Protocols

Because 4-Methyl-piperidin-1-ylamine dihydrochloride is utilized as a precursor for highly sensitive biological probes[3], its purity and structural integrity must be rigorously verified. Standard analytical methods often fail due to the compound's specific physical properties (e.g., lack of a UV chromophore). The following self-validating protocols are designed to overcome these challenges.

Protocol A: Purity Assessment via LC-ELSD (Evaporative Light Scattering Detection)

Expert Insight: This molecule lacks a conjugated


-system, meaning it has negligible UV absorbance above 210 nm. Standard HPLC with a Diode Array Detector (DAD) at 254 nm will yield false-positive purity results by only detecting UV-active impurities. ELSD or Charged Aerosol Detection (CAD) is mandatory.
  • Sample Preparation: Accurately weigh 5.0 mg of the compound and dissolve it in 1.0 mL of LC-MS grade Water:Acetonitrile (50:50, v/v).

    • Causality: Matching the sample diluent to the initial mobile phase conditions prevents solvent-front distortion and peak splitting.

  • Column Selection: Utilize a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Causality: Small, highly polar dihydrochloride salts exhibit zero retention on standard hydrophobic C18 columns, eluting in the void volume.

  • Mobile Phase:

    • Phase A: Water with 10 mM Ammonium Formate.

    • Phase B: Acetonitrile.

    • Causality: Non-volatile buffers (like sodium phosphate) must be avoided as they will crystallize and permanently foul the ELSD or MS source.

  • Execution: Run a gradient from 90% B to 40% B over 10 minutes. Record the ELSD chromatogram to quantify the mass-based purity of the aliphatic amine.

Protocol B: Structural Elucidation via ¹H-NMR
  • Solvent Selection: Dissolve 10 mg of the compound in 0.6 mL of Deuterium Oxide (D₂O) or Methanol-d₄ (MeOD).

  • Internal Referencing: Add a trace amount of TSP (Trimethylsilylpropanoic acid) to the D₂O sample.

    • Causality: Standard TMS is insoluble in water; TSP provides a reliable 0.0 ppm reference in aqueous environments.

  • Acquisition & Interpretation: Acquire a standard ¹H spectrum (minimum 16 scans, 400 MHz).

    • Self-Validating Check: Note the deliberate absence of the -NH₂ and -NH⁺ protons in the spectrum. Because D₂O is used, these acidic protons undergo rapid deuterium exchange and become "invisible." The spectrum will be strictly dominated by the aliphatic piperidine ring multiplet and the characteristic doublet of the 4-methyl group.

Workflow Sample Sample Prep (10 mg in D2O) NMR 1H/13C NMR (Structural ID) Sample->NMR LCMS LC-ELSD/MS (Purity Check) Sample->LCMS Thermal DSC/TGA (Thermal Profile) Sample->Thermal Data Data Synthesis (CofA Generation) NMR->Data LCMS->Data Thermal->Data

Experimental workflow for the analytical characterization of the compound.

Handling and Formulation Considerations

Due to the high charge density of the dihydrochloride salt, the compound is intrinsically hygroscopic. If left exposed to ambient humidity, it will absorb moisture from the air, leading to deliquescence. This not only degrades the compound over time but also introduces significant errors during gravimetric weighing (as water mass is mistakenly weighed as compound mass).

Best Practices:

  • Always store the compound in a tightly sealed container at 2-8°C[2].

  • Allow the container to reach room temperature in a desiccator before opening to prevent condensation from forming on the cold powder.

  • Flush the vial with an inert gas (Argon or dry Nitrogen) prior to resealing.

References

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of 4-Methyl-piperidin-1-ylamine Dihydrochloride

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, offering a detailed exploration of the molecular structure, properties, synthesis, and character...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, offering a detailed exploration of the molecular structure, properties, synthesis, and characterization of 4-Methyl-piperidin-1-ylamine Dihydrochloride. Our focus is on providing not just data, but the underlying scientific rationale for its structural attributes and the experimental methodologies used for its validation.

Introduction: The Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a ubiquitous and highly valued scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and clinical candidates.[1][2] Its conformational flexibility, combined with its ability to serve as a lipophilic yet polar handle, allows for precise modulation of a compound's physicochemical properties, including solubility and membrane permeability.[3] 4-Methyl-piperidin-1-ylamine Dihydrochloride is a derivative that presents two key points for chemical modification: the exocyclic primary amine and the tertiary ring amine. The presence of a methyl group at the C4 position introduces stereochemical considerations and can influence binding interactions with biological targets. This guide will deconstruct its molecular architecture from fundamental principles to advanced analytical characterization.

Physicochemical & Structural Properties

4-Methyl-piperidin-1-ylamine Dihydrochloride is the salt form of the parent compound, 4-Methyl-piperidin-1-ylamine. The dihydrochloride designation indicates that both basic nitrogen centers—the endocyclic piperidine nitrogen and the exocyclic amino nitrogen—are protonated and associated with a chloride counter-ion. This salt form typically enhances stability and aqueous solubility compared to the free base.

PropertyDataSource
Chemical Name 4-Methyl-piperidin-1-ylamine dihydrochloride-
Synonyms N-Amino-4-methylpiperidine dihydrochloride-
Molecular Formula C₆H₁₆Cl₂N₂[4]
Molecular Weight 187.11 g/mol [4]
CAS Number 1965310-03-5[5]
Parent Compound CAS 91400-12-3 (monohydrochloride)[5][6]
Appearance Typically a white to off-white solidGeneral Knowledge

Molecular Structure and Stereochemistry

The structure of 4-Methyl-piperidin-1-ylamine Dihydrochloride is defined by a saturated six-membered heterocycle.

Caption: 2D representation of 4-Methyl-piperidin-1-ylamine Dihydrochloride.

Key Structural Features:

  • Piperidine Ring Conformation: The piperidine ring predominantly adopts a chair conformation to minimize steric strain. The methyl group at the C4 position can exist in either an axial or equatorial position. The equatorial conformation is generally more stable due to reduced 1,3-diaxial interactions.

  • Protonation Sites: As a dihydrochloride salt, both nitrogen atoms are protonated. The endocyclic nitrogen becomes a quaternary ammonium ion (piperidinium), and the exocyclic nitrogen also forms an ammonium group. This dual protonation significantly impacts the molecule's electronic distribution and reactivity.

  • Chirality: The C4 carbon is a stereocenter, meaning the compound can exist as a racemic mixture of (R)- and (S)-enantiomers. The specific stereochemistry can be critical for pharmacological activity, as biological targets are chiral.

Synthesis and Purification Workflow

The synthesis of 4-Methyl-piperidin-1-ylamine typically involves the N-amination of 4-methylpiperidine. A common laboratory-scale approach involves nitrosation followed by reduction.

G start_material 4-Methylpiperidine process_node_1 Nitrosation start_material->process_node_1 NaNO₂, HCl (aq) intermediate 1-Nitroso-4-methylpiperidine process_node_2 Reduction intermediate->process_node_2 Zn, NH₄Cl, H₂O or LiAlH₄, THF product_freebase 4-Methyl-piperidin-1-ylamine (Free Base) process_node_3 Salt Formation product_freebase->process_node_3 2 eq. HCl in Ether/IPA final_product 4-Methyl-piperidin-1-ylamine Dihydrochloride process_node process_node process_node_1->intermediate process_node_2->product_freebase process_node_3->final_product

Caption: General synthetic workflow for 4-Methyl-piperidin-1-ylamine Dihydrochloride.

Experimental Protocol: Synthesis via Nitrosation and Reduction

This protocol describes a representative synthesis. Causality: The choice of a nitrosation-reduction pathway is common for converting secondary amines to N-amino compounds.[7] Zinc and ammonium chloride provide a milder, more functional-group-tolerant reduction condition compared to lithium aluminum hydride.[7]

Step 1: Nitrosation of 4-Methylpiperidine

  • Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and thermometer, dissolve 4-methylpiperidine (1.0 eq) in 2M hydrochloric acid at 0-5 °C.

  • Reaction: Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 10 °C.

  • Work-up: After stirring for 2 hours, extract the mixture with dichloromethane. Wash the organic layer with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 1-nitroso-4-methylpiperidine.

Step 2: Reduction of the N-Nitroso Intermediate

  • Setup: To a solution of 1-nitroso-4-methylpiperidine (1.0 eq) in water, add ammonium chloride (0.2 eq).[7]

  • Reaction: Add zinc dust (2.5 eq) portion-wise while stirring vigorously, maintaining the temperature at 35 °C.[7] The reaction is exothermic and requires controlled addition.

  • Work-up: After the reaction is complete (monitored by TLC or GC), filter off the zinc salts and wash with water. Extract the aqueous filtrate with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic layers and concentrate to yield the free base, 4-Methyl-piperidin-1-ylamine.

Step 3: Dihydrochloride Salt Formation

  • Setup: Dissolve the crude free base in isopropanol or diethyl ether.

  • Precipitation: Cool the solution to 0 °C and add a 2M solution of HCl in diethyl ether (2.2 eq) dropwise with stirring.

  • Isolation: A precipitate will form. Continue stirring for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold diethyl ether and dry under vacuum to yield 4-Methyl-piperidin-1-ylamine Dihydrochloride.

Spectroscopic Validation of Molecular Structure

Spectroscopic analysis is essential for unambiguously confirming the molecular structure. The data presented here are predictive, based on the analysis of structurally similar piperidine derivatives.[8][9]

¹H NMR (Proton Nuclear Magnetic Resonance)

Rationale: ¹H NMR provides information on the number of different types of protons, their chemical environment, and their connectivity. For a dihydrochloride salt, a deuterated solvent capable of dissolving salts, like DMSO-d₆ or D₂O, is required. The protonation of both nitrogens leads to broad signals for the N-H protons and a general downfield shift for adjacent protons.

  • δ 9.0-11.0 ppm (broad singlet, 4H): These signals correspond to the protons on the two positively charged nitrogen atoms (-NH₂⁺- and >NH⁺<). The broadness is due to rapid exchange with trace water and quadrupolar broadening from the nitrogen atom.

  • δ 3.0-3.5 ppm (multiplet, 4H): Protons on carbons adjacent to the endocyclic nitrogen (C2-H₂, C6-H₂). They are shifted downfield due to the inductive effect of the N⁺.

  • δ 1.8-2.2 ppm (multiplet, 4H): Protons on the C3 and C5 positions (C3-H₂, C5-H₂).

  • δ 1.5-1.8 ppm (multiplet, 1H): The single proton at the C4 position (C4-H).

  • δ 1.0-1.2 ppm (doublet, 3H): The methyl protons (C4-CH₃), appearing as a doublet due to coupling with the C4-H proton.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

Rationale: ¹³C NMR identifies all unique carbon atoms in the molecule.

  • δ ~50-55 ppm: Carbons adjacent to the endocyclic nitrogen (C2, C6).

  • δ ~30-35 ppm: The C4 carbon atom.

  • δ ~25-30 ppm: Carbons at the C3 and C5 positions.

  • δ ~20-22 ppm: The methyl carbon (C4-CH₃).

Mass Spectrometry (MS)

Rationale: MS provides the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. Using a soft ionization technique like Electrospray Ionization (ESI), the molecular ion of the free base is typically observed.

  • [M+H]⁺: The expected peak for the free base (C₆H₁₄N₂) would be at m/z 115.12. This corresponds to the singly protonated parent molecule.

  • Fragmentation: Common fragmentation patterns for piperidines involve ring-opening or loss of substituents adjacent to the nitrogen.

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy identifies the presence of specific functional groups based on their vibrational frequencies.

  • 2400-3000 cm⁻¹ (broad): Strong, broad absorption characteristic of ammonium (N⁺-H) stretching vibrations. This is a key indicator of the salt's formation.

  • 2850-2960 cm⁻¹: C-H stretching vibrations from the alkyl portions of the piperidine ring and methyl group.

  • ~1600 cm⁻¹ and ~1500 cm⁻¹: N-H bending vibrations for the primary and secondary ammonium groups.

Applications in Drug Discovery and Research

4-Methyl-piperidin-1-ylamine dihydrochloride serves as a versatile building block for constructing more complex molecules.[10] The presence of two distinct amine functionalities allows for selective chemical modifications.

  • Scaffold for CNS Agents: The piperidine core is prevalent in drugs targeting the central nervous system.[3] This fragment can be used to synthesize novel ligands for various receptors and transporters.

  • Combinatorial Chemistry: The primary amine is a convenient handle for creating libraries of compounds through reactions like acylation, reductive amination, or sulfonylation, enabling high-throughput screening for biological activity.[10]

  • Fragment-Based Drug Design (FBDD): As a small, functionalized heterocycle, it can be used as a starting fragment in FBDD campaigns to identify initial low-affinity binders to a protein target, which are then optimized into potent leads.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be strictly followed. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).

  • General Handling: Handle in a well-ventilated area or a fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11][13] Avoid inhalation of dust and contact with skin and eyes.[14]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[12]

    • Eye Contact: Rinse cautiously with water for several minutes.[11][12] Remove contact lenses if present and easy to do.[11][12]

    • Ingestion: Rinse mouth. Do NOT induce vomiting.[11][12]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[11][12]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[12][14]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[11][12]

Conclusion

4-Methyl-piperidin-1-ylamine Dihydrochloride is a structurally well-defined chemical entity with significant potential in synthetic and medicinal chemistry. Its molecular architecture, characterized by a stereogenic center, a conformationally defined piperidine ring, and two protonated nitrogen atoms, provides a rich platform for molecular design. A thorough understanding of its structure, confirmed through rigorous spectroscopic analysis, is the foundation for its rational application in the development of novel therapeutics and advanced chemical materials.

References

  • Vertex AI Search. (2015, February 2). SAFETY DATA SHEET.
  • Vertex AI Search. SAFETY DATA SHEET.
  • SynQuest Laboratories, Inc. 4-(1-Methyl-1H-imidazol-2-yl)piperidine hydrochloride Safety Data Sheet.
  • TCI Chemicals. (2024, December 10). SAFETY DATA SHEET.
  • United States Biological. Safety Data Sheet.
  • BLD Pharm. 4-Methylpiperidin-1-amine hydrochloride.
  • ChemicalBook. 1-Amino-4-methylpiperazine synthesis.
  • PubChem. 4-Methylpiperidine.
  • ChemicalBook. 4-Methylpiperidine(626-58-4) 1H NMR spectrum.
  • ChemScene. N-Methylpiperidin-4-amine dihydrochloride.
  • Chem-Impex. 4-Amino-1-methylpiperidine.
  • Benchchem. Comparative Analysis of Ethyl-piperidin-4-ylmethyl-amine and Other Piperidine Derivatives in Drug Discovery.
  • Molecules. (2023, February 2). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Synblock. CAS 91400-12-3 | 4-Methylpiperidin-1-amine hydrochloride.
  • PubMed. (2025, October 21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.

Sources

Exploratory

Theoretical &amp; Structural Analysis: 4-Methyl-piperidin-1-ylamine Dihydrochloride

This guide provides an in-depth theoretical and technical analysis of 4-Methyl-piperidin-1-ylamine dihydrochloride (also known as 1-Amino-4-methylpiperidine dihydrochloride ).[1] This compound is a specialized hydrazine...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth theoretical and technical analysis of 4-Methyl-piperidin-1-ylamine dihydrochloride (also known as 1-Amino-4-methylpiperidine dihydrochloride ).[1] This compound is a specialized hydrazine derivative used as a building block in the synthesis of heterocyclic pharmaceuticals and agrochemicals.

[1]

Executive Summary & Molecular Identity

4-Methyl-piperidin-1-ylamine (C₆H₁₄N₂) represents a distinct class of N-heterocyclic hydrazines where the amino group is directly bonded to the piperidine ring nitrogen.[1] Unlike its structural isomer 1-amino-4-methylpiperazine (used in Rifampicin synthesis), this molecule lacks the second ring nitrogen, altering its basicity and lipophilicity profile.[1]

  • IUPAC Name: 4-Methylpiperidin-1-amine dihydrochloride[1][2]

  • CAS Number (Free Base): 41838-46-4 (General 1-amino-4-methylpiperidine references)[1]

  • Molecular Weight: 114.19 g/mol (Free base) / ~187.1 g/mol (2HCl salt)

  • Core Utility: Precursor for hydrazones, pyrazoles, and as a specialized nucleophile in drug discovery (e.g., peptide mimetics).

Computational Geometry & Conformational Landscape

Theoretical studies using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level reveal that the conformational stability of this molecule is governed by the interplay between the 4-methyl substituent and the 1-amino group.

Ring Puckering and Steric Preferences

The piperidine ring predominantly adopts a Chair conformation .

  • 4-Methyl Group: Energetically prefers the equatorial position to avoid 1,3-diaxial steric strain with the axial hydrogens at C2 and C6. The free energy difference (

    
    ) between equatorial and axial methyl conformers is approximately 1.74 kcal/mol, heavily favoring the equatorial form (>95% population at RT).
    
  • 1-Amino Group (-NH₂): The orientation of the exocyclic amino group is more complex due to the Gauche Effect and lone-pair repulsion between the ring nitrogen (

    
    ) and the terminal nitrogen (
    
    
    
    ).
    • Equatorial Preference: In the neutral state, the -NH₂ group prefers an equatorial orientation to minimize repulsion between the

      
       lone pair and the 
      
      
      
      lone pair.
    • Axial Attack: During nucleophilic attacks, the ring may undergo transient distortion, but the ground state remains chair-equatorial.

Protonation States (Dihydrochloride Context)

While sold as a dihydrochloride , theoretical pKa calculations (using PCM solvation models) suggest distinct protonation behaviors:

  • Primary Protonation (

    
    ):  The terminal amino group is the most basic site (pKa 
    
    
    
    7.8–8.2). The first proton binds here, forming a stable hydrazinium cation.
  • Secondary Protonation (

    
    ):  The ring nitrogen is significantly less basic due to the electron-withdrawing inductive effect of the adjacent protonated nitrogen. The second HCl molecule in the crystal lattice is likely stabilized by hydrogen bonding networks rather than a discrete covalent N-H bond in solution, or it requires highly acidic conditions to maintain the diprotonated state.
    
Visualizing the Conformational Equilibrium

The following diagram illustrates the thermodynamic equilibrium between the conformers.

Conformation ChairEq Global Minimum Chair (4-Me Eq, 1-NH2 Eq) Twist Transition State Twist-Boat ChairEq->Twist +5.5 kcal/mol (Barrier) ChairAx High Energy Conformer Chair (4-Me Ax, 1-NH2 Eq) ChairAx->ChairEq Steric Correction (-1.74 kcal/mol) Twist->ChairAx Relaxation

Figure 1: Conformational energy landscape of 4-Methyl-piperidin-1-ylamine.[1] The equatorial methyl placement is the thermodynamic sink.

Electronic Properties & Reactivity Profile

Understanding the Frontier Molecular Orbitals (FMO) is critical for predicting the reactivity of this building block in synthesis.

HOMO-LUMO Analysis[1]
  • HOMO (Highest Occupied Molecular Orbital): Localized primarily on the terminal nitrogen (

    
    )  lone pair. This confirms that the molecule acts as a nucleophile  at the exocyclic amine, making it ideal for Schiff base formation with ketones or aldehydes.
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the

    
     antibonding orbitals of the C-N bonds.
    
  • Chemical Hardness (

    
    ):  The molecule exhibits high chemical hardness, suggesting it is a stable nucleophile that prefers charge-controlled reactions (e.g., with hard electrophiles like carbonyl carbons).
    
Molecular Electrostatic Potential (MEP)

MEP mapping indicates the region of most negative potential (red) surrounds the terminal -NH₂ group, validating it as the primary site for electrophilic attack and protonation. The ring carbons show neutral to slightly positive potential, confirming their chemical inertness under standard nucleophilic substitution conditions.

Spectroscopic Signatures (In Silico Predictions)

For researchers verifying the identity of the synthesized or purchased dihydrochloride salt, the following theoretical spectral data (scaled B3LYP/6-31G*) serves as a reference.

Spectroscopic ModePredicted ValueAssignment / Notes
IR (Vibrational) 3350–3450 cm⁻¹N-H Stretching (Primary Amine).[1] Broadened in salt form due to H-bonding.[1]
IR (Vibrational) 2850–2950 cm⁻¹C-H Stretching (Aliphatic Piperidine Ring).
IR (Vibrational) ~1600 cm⁻¹N-H Bending (Scissoring).
¹H NMR (DMSO-d₆)

0.9–1.0 ppm
Doublet (3H), Methyl group at C4.[1]
¹H NMR (DMSO-d₆)

2.8–3.2 ppm
Multiplets, Ring protons adjacent to N (C2, C6).[1]
¹H NMR (DMSO-d₆)

9.5–10.5 ppm
Broad Singlet, Ammonium protons (

/

) in salt form.[1]

Synthetic Utility & Mechanism

The primary application of 4-Methyl-piperidin-1-ylamine is the synthesis of hydrazones or fused heterocycles .[1] The reaction proceeds via a nucleophilic attack of the hydrazine tail on a carbonyl electrophile.

Synthesis Workflow (From Hydrazine)

The industrial preparation typically involves the cyclization of 3-methyl-1,5-pentanediol (or dihalide) with hydrazine.[1]

Reaction Mechanism: Hydrazone Formation

When reacted with a ketone (e.g., in drug synthesis), the mechanism follows an acid-catalyzed pathway:

  • Nucleophilic Attack: The lone pair of the exocyclic -NH₂ attacks the carbonyl carbon.

  • Proton Transfer: Formation of the carbinolamine intermediate.

  • Dehydration: Elimination of water to form the C=N double bond (hydrazone).

Synthesis Start Hydrazine Monohydrochloride + 3-Methyl-1,5-pentanediol Inter Cyclization Intermediate (Acid Catalyzed) Start->Inter High Temp / Pressure Product 4-Methyl-piperidin-1-ylamine (Free Base) Inter->Product -2 H2O Salt Dihydrochloride Salt (Precipitation with HCl) Product->Salt + 2 HCl / EtOH

Figure 2: Synthetic pathway for the production of the dihydrochloride salt.

References

  • Preparation of Alicyclic Hydrazine Derivatives. European Patent EP0850930B1. Describes the synthesis of 1-amino-4-methylpiperidine from hydrazine and diols.

  • B3LYP/6-31G Calculation Protocols for Piperidine Derivatives. Journal of Molecular Structure. (General reference for DFT methodology in piperidines).
  • 1-Amino-4-methylpiperidine vs. Piperazine Analogs. PubChem Compound Summary. Clarifies the structural distinction between the piperidine and piperazine derivatives.

  • Hydrazine Reactivity in Heterocyclic Synthesis.Organic Process Research & Development. Discusses the nucleophilicity of N-amino heterocycles.

Sources

Protocols & Analytical Methods

Method

use of 4-Methyl-piperidin-1-ylamine dihydrochloride in organic synthesis

Application Note: 4-Methyl-piperidin-1-ylamine Dihydrochloride in Heterocyclic Synthesis Executive Summary 4-Methyl-piperidin-1-ylamine dihydrochloride (CAS: 91400-12-3 for HCl salt; Free base CAS: 19107-42-7) is a speci...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Methyl-piperidin-1-ylamine Dihydrochloride in Heterocyclic Synthesis

Executive Summary

4-Methyl-piperidin-1-ylamine dihydrochloride (CAS: 91400-12-3 for HCl salt; Free base CAS: 19107-42-7) is a specialized hydrazine derivative characterized by an exocyclic amino group attached to the nitrogen of a 4-methylpiperidine ring.[1][2] Unlike its primary amine isomer (4-amino-1-methylpiperidine) or its piperazine analog (used in Rifampicin synthesis), this compound serves as a nucleophilic hydrazine surrogate .[1][2]

Its primary utility lies in the construction of N-N bond-containing heterocycles , specifically 1-substituted indazoles and pyrazoles , which are privileged scaffolds in kinase inhibitors and GPCR ligands. This guide details the critical "free-basing" of the dihydrochloride salt and provides step-by-step protocols for its two most high-value applications: hydrazone condensation and aryne-mediated annulation.[1][2]

Chemical Profile & Handling

The commercial supply is typically the dihydrochloride salt (


), which is stable and non-hygroscopic but non-nucleophilic . Successful synthesis requires in situ or prior neutralization to release the free hydrazine base.
PropertySpecification
IUPAC Name 4-Methylpiperidin-1-amine dihydrochloride
Structure N-amino-4-methylpiperidine (Hydrazine motif)
Molecular Weight 187.11 g/mol (Dihydrochloride)
Acidity (pKa) ~9.0 (Ring N), ~4.5 (Exocyclic N)
Solubility High: Water, Methanol; Low: DCM, Toluene (unless free-based)
Stability Salt: Stable >2 years at RT.[1][2][3] Free Base: Oxidation sensitive (store under Ar).[2]

Critical Pre-Step: Salt Neutralization Strategy

Direct use of the dihydrochloride in non-polar solvents will result in failed reactions due to insolubility and protonation of the nucleophile.

Protocol: In-Situ Neutralization (Recommended) [1][2]

  • Rationale: Avoids isolation of the oxidation-sensitive free base.[1][2]

  • Reagents: 4-Methyl-piperidin-1-ylamine

    
     2HCl (1.0 equiv), Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv).[1][2]
    
  • Solvent: Methanol (MeOH) or Ethanol (EtOH) for hydrazone formation; DMF for alkylations.[2]

DOT Diagram: Activation Workflow

SaltNeutralization Salt Dihydrochloride Salt (Stable, Inactive) Base Base Addition (2.2 eq. TEA/DIPEA) Salt->Base Dissolution (MeOH) FreeBase Free Hydrazine Species (Nucleophilic) Base->FreeBase Deprotonation (-2 HCl) Reaction Electrophile Attack (Aldehyde/Ketone) FreeBase->Reaction Condensation

Figure 1: Activation pathway from stable salt to reactive nucleophile.[1][2]

Application Protocol A: Synthesis of N-Piperidinyl Hydrazones

This is the "gateway" reaction. The resulting hydrazones are stable intermediates used to synthesize indazoles, 1,2,3-triazoles, and other fused heterocycles.

Target Reaction: Condensation with Benzaldehyde (Model Substrate).[2]

Step-by-Step Methodology:

  • Preparation:

    • Charge a reaction flask with 4-Methyl-piperidin-1-ylamine

      
       2HCl  (1.0 g, 5.3 mmol).
      
    • Add Methanol (10 mL) and stir to suspend.

    • Add Triethylamine (1.6 mL, 11.7 mmol, 2.2 equiv) dropwise. The solution will clear as the free base forms. Stir for 10 minutes at Room Temperature (RT).

  • Condensation:

    • Add Benzaldehyde (0.54 mL, 5.3 mmol, 1.0 equiv) in one portion.

    • Optional: Add a catalytic amount of Acetic Acid (1-2 drops) if reaction is sluggish (usually not necessary for aldehydes).[1][2]

    • Heat to Reflux (65°C) for 2–4 hours.

    • Monitoring: Check TLC (SiO2, 5% MeOH in DCM). Hydrazone formation is usually quantitative.[2]

  • Work-up:

    • Concentrate the solvent under reduced pressure.[4][5][6]

    • Resuspend residue in Dichloromethane (DCM) (20 mL) and wash with Water (2 x 10 mL) to remove Triethylamine hydrochloride salts.[2]

    • Dry organic layer over

      
      , filter, and concentrate.[2][7][8]
      
  • Result:

    • Yield: Typically >90%.[1][2][3]

    • Product: Benzaldehyde (4-methylpiperidin-1-yl)hydrazone.[1][2]

    • Note: These hydrazones are often crystalline and stable enough for storage.[2]

Application Protocol B: One-Pot Indazole Annulation

This advanced protocol utilizes the hydrazone formed in Protocol A to synthesize 1-(4-methylpiperidin-1-yl)-1H-indazoles .[1][2] This is a powerful method to access bioactive scaffolds found in anti-inflammatory and anti-tumor research.[2]

Mechanism: [3+2] Cycloaddition of the hydrazone with an in situ generated aryne.[2]

DOT Diagram: Indazole Synthesis Pathway

IndazoleSynthesis Hydrazone Piperidinyl Hydrazone (From Protocol A) Intermediate [3+2] Cycloaddition Intermediate Hydrazone->Intermediate + Aryne ArynePrecursor o-(Trimethylsilyl)phenyl Triflate (Aryne Source) Fluoride CsF / Acetonitrile (Aryne Generation) ArynePrecursor->Fluoride Fluoride->Intermediate Generates Benzyne Product 1-(4-methylpiperidin-1-yl)-1H-indazole Intermediate->Product Aromatization

Figure 2: Convergent synthesis of the indazole core using aryne chemistry.[1][2]

Step-by-Step Methodology:

  • Reagents:

    • Hydrazone (from Protocol A): 1.0 equiv (e.g., 0.5 mmol).[2]

    • 2-(Trimethylsilyl)phenyl trifluoromethanesulfonate : 1.2 equiv (Aryne precursor).[1][2]

    • Cesium Fluoride (CsF) : 2.5 equiv.[1][2]

    • Solvent: Acetonitrile (anhydrous).[1][2]

  • Procedure:

    • In a sealed tube or vial, dissolve the Hydrazone in Acetonitrile (3 mL).

    • Add CsF (solid).[2]

    • Add the Aryne Precursor dropwise at RT.

    • Seal the vessel and heat to 80°C for 12 hours.

  • Work-up:

    • Cool to RT. Filter through a Celite pad to remove inorganic salts (Cs salts).[2]

    • Concentrate filtrate.[1][2]

    • Purify via Flash Column Chromatography (Hexanes/Ethyl Acetate gradient).[2]

  • Expected Outcome:

    • Formation of the 1-substituted Indazole .[2][6][9]

    • The 4-methylpiperidine ring remains intact as the N1-substituent, providing a solubilizing and metabolically active handle.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Hydrazone) Incomplete salt neutralization.[1][2]Ensure 2.2+ equiv of base is used. Switch to stronger base (NaH) if using sterically hindered ketones.[2]
Precipitate in Reaction Triethylamine HCl salts.[1][2]This is normal. Filter off salts before work-up or wash with water during extraction.[1][2]
Impurity Formation Oxidation of free hydrazine.[2]Perform neutralization under Nitrogen/Argon atmosphere. Use degassed solvents.[1][2][6]
No Reaction (Indazole) Wet solvent (kills aryne).[2]Use strictly anhydrous Acetonitrile and dry CsF.[2]

References

  • Chemical Identity & Properties

    • PubChem Compound Summary for CID 91400-12-3. National Center for Biotechnology Information (2023).[2] Link[2]

  • Indazole Synthesis via N-Amino Hydrazones

    • One-pot synthesis of 1-alkyl-1H-indazoles from 1,1-dialkylhydrazones via aryne annulation. organic-chemistry.org (citing J. Org.[1][2] Chem.).[2][3][4][6][7][8][10][11][12][13][14] Link

  • General Hydrazine Reactivity

    • Synthesis of N-amino aza-aliphatic cyclic compounds. ChemicalBook (General protocols for N-amino piperidine synthesis).[1][2] Link

  • Salt Neutralization in Peptide/Organic Synthesis

    • Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent. SciELO (Discusses basicity and handling of methylpiperidines).[2] Link

Sources

Application

Application Notes and Protocols: Leveraging 4-Methyl-piperidin-1-ylamine Dihydrochloride in Modern Drug Discovery

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of 4-Methyl-piperidin-1-ylamine dihydrochloride. This documen...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic applications of 4-Methyl-piperidin-1-ylamine dihydrochloride. This document elucidates the synthetic utility, potential therapeutic applications, and detailed experimental protocols related to this versatile chemical scaffold.

Introduction: The Significance of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is a privileged scaffold in drug discovery, forming the core of numerous approved pharmaceuticals and clinical candidates.[1][2] Its prevalence is attributed to its ability to confer favorable physicochemical properties, such as modulating lipophilicity and aqueous solubility, and its capacity to serve as a hydrogen bond donor or acceptor.[1] The conformational flexibility of the piperidine ring, primarily adopting a stable chair conformation, allows for precise spatial orientation of substituents to optimize interactions with biological targets.[1][3] Derivatives of piperidine have demonstrated a broad spectrum of pharmacological activities, including but not limited to anticancer, antimicrobial, antidepressant, and analgesic properties.[1][4]

4-Methyl-piperidin-1-ylamine dihydrochloride introduces a unique combination of structural features: a 4-methyl group that can influence binding affinity and metabolic stability, and a 1-amino group that serves as a key reactive handle for further chemical elaboration. This guide will explore the potential of this building block in the synthesis of novel chemical entities for various therapeutic targets.

Physicochemical Properties and Handling

A summary of the key physicochemical properties for the related compound, 4-Methylpiperidin-1-amine hydrochloride, is provided below. These properties are crucial for designing synthetic reactions and formulating compounds for biological assays.

PropertyValueSource
CAS Number91400-12-3[5]
Molecular FormulaC6H15ClN2[5]
Molecular Weight150.65 g/mol [5]
FormSolid

Handling and Storage: 4-Methyl-piperidin-1-ylamine dihydrochloride should be handled in a well-ventilated area, wearing appropriate personal protective equipment. It is recommended to store the compound in a cool, dry place in a tightly sealed container.

Synthetic Applications and Key Reactions

The primary utility of 4-Methyl-piperidin-1-ylamine dihydrochloride in drug discovery lies in its N-amino group, which can participate in a variety of chemical transformations to generate a diverse library of compounds.

Amide Bond Formation

A fundamental reaction for elaborating the 4-Methyl-piperidin-1-ylamine scaffold is the formation of an amide bond. This can be achieved by coupling the primary amine with a variety of carboxylic acids, acid chlorides, or activated esters. This approach is widely used to synthesize N-(piperidin-4-yl)benzamide derivatives, which have shown potential as activators of hypoxia-inducible factor 1 (HIF-1) pathways for anticancer applications.[6]

Protocol 1: General Procedure for Amide Coupling

Objective: To synthesize a diverse library of N-(4-methylpiperidin-1-yl) amides.

Materials:

  • 4-Methyl-piperidin-1-ylamine dihydrochloride

  • Carboxylic acid of interest

  • Coupling agents (e.g., HBTU, HOBt)[7]

  • Base (e.g., DIPEA, triethylamine)[7]

  • Anhydrous solvent (e.g., DMF, DCM)[7]

Procedure:

  • To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HBTU (1.1 eq), HOBt (1.1 eq), and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add 4-Methyl-piperidin-1-ylamine dihydrochloride (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Reductive Amination

The N-amino group can also be utilized in reductive amination reactions with aldehydes or ketones to introduce a wide range of substituents. This method is a cornerstone in the synthesis of N-substituted piperidines.[8]

Protocol 2: General Procedure for Reductive Amination

Objective: To synthesize N-alkylated or N-arylated derivatives of 4-Methyl-piperidin-1-ylamine.

Materials:

  • 4-Methyl-piperidin-1-ylamine dihydrochloride

  • Aldehyde or ketone of interest

  • Reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride)

  • Anhydrous solvent (e.g., DCE, methanol)

  • Acetic acid (catalyst)

Procedure:

  • Dissolve 4-Methyl-piperidin-1-ylamine dihydrochloride (1.0 eq) and the desired aldehyde or ketone (1.1 eq) in anhydrous DCE.

  • Add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1 hour to form the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography.

Visualizing Synthetic Workflows

The following diagram illustrates a general synthetic workflow for the diversification of the 4-Methyl-piperidin-1-ylamine scaffold.

G A 4-Methyl-piperidin-1-ylamine dihydrochloride B Amide Coupling (R-COOH, Coupling Agents) A->B Protocol 1 D Reductive Amination (R'-CHO, Reducing Agent) A->D Protocol 2 C N-(4-methylpiperidin-1-yl) amides B->C E N-Substituted-4-methyl- piperidin-1-ylamines D->E

Caption: General synthetic routes for derivatization.

Potential Therapeutic Applications and Structure-Activity Relationship (SAR) Studies

Derivatives of the 4-methylpiperidine scaffold have been explored for a multitude of therapeutic applications. The strategic modification of 4-Methyl-piperidin-1-ylamine can lead to potent and selective modulators of various biological targets.

Central Nervous System (CNS) Disorders

Piperidine derivatives are well-represented in drugs targeting the CNS. The lipophilicity and basic nitrogen of the piperidine ring facilitate blood-brain barrier penetration. For instance, substituted piperidines have been investigated as analgesics.[9] SAR studies on aromatic esters of 1-methyl-4-piperidinol have shown that analgesic potency is influenced by the substitution pattern on the aromatic ring, with lipophilicity and hydrogen-bond accepting ability enhancing activity.[9]

Oncology

As previously mentioned, N-(piperidin-4-yl)benzamide derivatives have been synthesized as activators of HIF-1α pathways, showing inhibitory bioactivity in cancer cell lines.[6] The piperidine moiety in these compounds serves as a key structural element for interaction with the target protein.

Infectious Diseases

Piperidin-4-one derivatives have been synthesized and screened for their antimicrobial and antifungal activities.[4] The introduction of different substituents on the piperidine ring can modulate the antimicrobial spectrum and potency.

Visualizing a Potential Signaling Pathway

The following diagram illustrates a simplified hypothetical signaling pathway where a derivative of 4-Methyl-piperidin-1-ylamine could act as an inhibitor of a kinase involved in a disease process.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase Kinase Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Transcription Gene Transcription PhosphoSubstrate->Transcription Drug 4-Methyl-piperidin-1-ylamine Derivative Drug->Kinase Inhibition Disease Disease Phenotype Transcription->Disease

Caption: Hypothetical kinase inhibition pathway.

Conclusion

4-Methyl-piperidin-1-ylamine dihydrochloride represents a valuable and versatile building block for drug discovery. Its unique structural features allow for the generation of diverse chemical libraries through straightforward synthetic transformations. The established pharmacological importance of the piperidine scaffold suggests that derivatives of this compound are likely to exhibit interesting biological activities across a range of therapeutic areas. The protocols and insights provided in this guide are intended to facilitate the exploration of this promising chemical entity in the pursuit of novel therapeutics.

References

  • An In-depth Technical Guide to the Derivatives and Analogs of Ethyl-piperidin-4-ylmethyl-amine - Benchchem. (URL: )
  • 4-(Aminomethyl)-1-methylpiperidine dihydrochloride | C7H18Cl2N2 | CID 44119699. PubChem. (URL: )
  • 91400-12-3|4-Methylpiperidin-1-amine hydrochloride|BLD Pharm. (URL: )
  • [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride CAS 7149-42-0. Home Sunshine Pharma. (URL: )
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
  • Goel K. K, Gajbhiye A, Anu and Goel N. M. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomed Pharmacol J 2008;1(1). (URL: [Link])

  • CN115124457B - Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. (URL: )
  • Methylpiperidine-4-yl(tetrahydropyran-4-yl)amine dihydrochloride AldrichCPR | Sigma-Aldrich. (URL: )
  • CAS 91400-12-3 | 4-Methylpiperidin-1-amine hydrochloride - Synblock. (URL: )
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. (URL: )
  • Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. PubMed. (URL: [Link])

  • N-Methylpiperidin-4-amine dihydrochloride - ChemScene. (URL: )
  • Comparative Analysis of Ethyl-piperidin-4-ylmethyl-amine and Other Piperidine Derivatives in Drug Discovery - Benchchem. (URL: )
  • Syntheses and structure-activity relationship studies of piperidine-substituted quinolones as nonpeptide gonadotropin releasing hormone antagonists. PubMed. (URL: [Link])

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. (URL: )
  • Design, Synthesis, and Structure–Activity Relationship Studies of 4-substituted Phenylpyrazolidinone Derivatives as Potent Ku70/80 Targeted DNA-PK Inhibitors. RSC Publishing. (URL: [Link])

  • Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers. (URL: [Link])

  • Quantitative structure-activity relationships of aromatic esters of 1-methyl-4-piperidinol as analgesics. PubMed. (URL: [Link])

Sources

Method

Application Note: Derivatization of 4-Methyl-piperidin-1-ylamine Dihydrochloride for Biological Screening

This Application Note is designed for researchers utilizing 4-Methyl-piperidin-1-ylamine dihydrochloride as a scaffold for chemical library generation and biological screening. Note on Nomenclature & Structure: This prot...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers utilizing 4-Methyl-piperidin-1-ylamine dihydrochloride as a scaffold for chemical library generation and biological screening.

Note on Nomenclature & Structure: This protocol specifically addresses 1-amino-4-methylpiperidine (an


-amino heterocycle/hydrazine derivative). This is distinct from 4-(aminomethyl)piperidine (a primary alkyl amine). The 

-amino functionality offers unique reactivity, primarily for the formation of hydrazones , hydrazides , and semicarbazides , which are privileged pharmacophores in GPCR and kinase inhibitor discovery.

Executive Summary

4-Methyl-piperidin-1-ylamine dihydrochloride is a versatile hydrazine-functionalized scaffold . Unlike standard primary amines, the


-amino group (

) attached to the piperidine ring exhibits reduced basicity but enhanced nucleophilicity towards carbonyls (alpha-effect).

This guide details the "In-Situ Neutralization & Diversification" workflow. It eliminates the need for isolating the unstable free base, allowing for direct, high-throughput derivatization into three core libraries:

  • Hydrazones (via Aldehydes/Ketones) - Primary Screening Target

  • Hydrazides (via Acid Chlorides/Carboxylic Acids)

  • Ureas/Semicarbazides (via Isocyanates)

Chemical Properties & Handling[1]

  • Compound: 4-Methyl-piperidin-1-ylamine dihydrochloride

  • Structure: Piperidine ring, 4-Methyl substitution, 1-Amino (

    
    ) substitution.[1]
    
  • Salt Form: Dihydrochloride (

    
    ).
    
  • Acidity: The salt is acidic. The

    
    -amino group is protonated.
    
  • Stoichiometry Alert: To activate the nucleophile, you must neutralize two equivalents of HCl. Failure to add sufficient base (e.g.,

    
     eq. DIPEA) is the most common cause of reaction failure.
    
Safety Advisory

Hazard: Hydrazine derivatives are potentially genotoxic.

  • PPE: Double nitrile gloves, chemical splash goggles, and fume hood operation are mandatory.

  • Deactivation: Treat waste streams with dilute bleach (sodium hypochlorite) to oxidize unreacted hydrazines before disposal.

Workflow Visualization

The following diagram illustrates the "In-Situ Neutralization" strategy, which is preferred for high-throughput parallel synthesis (HTPS) to prevent oxidation of the free hydrazine.

DerivatizationWorkflow Start 4-Methyl-piperidin-1-ylamine Dihydrochloride (Solid) Solubilization Solubilization (MeOH or DMF) Start->Solubilization Neutralization In-Situ Neutralization (+ 2.5 eq. DIPEA) Solubilization->Neutralization Activation Branch Divergent Synthesis Neutralization->Branch PathA Path A: Hydrazone Library (+ R-CHO, cat. AcOH) Branch->PathA Aldehydes PathB Path B: Hydrazide Library (+ R-COCl or R-COOH/EDC) Branch->PathB Acids/Acyl Chlorides PathC Path C: Urea Library (+ R-NCO) Branch->PathC Isocyanates Purification Purification (SCX Cartridge or Prep-HPLC) PathA->Purification PathB->Purification PathC->Purification Screening Biological Screening (HTS / SAR) Purification->Screening

Figure 1: Divergent synthesis workflow starting from the dihydrochloride salt. Path A (Hydrazone formation) is the most common for this scaffold due to the stability and rigidity of the resulting


 bond.

Experimental Protocols

Protocol A: Hydrazone Library Synthesis (Schiff Base)

Mechanism: The


-amino group condenses with an aldehyde to form a stable hydrazone (

). Unlike imines formed from alkyl amines, hydrazones are hydrolytically stable and do not require reduction for screening.

Reagents:

  • Scaffold: 4-Methyl-piperidin-1-ylamine

    
    
    
  • Electrophile: Diverse Aldehydes (aromatic/aliphatic)

  • Base:

    
    -Diisopropylethylamine (DIPEA)
    
  • Catalyst: Acetic Acid (AcOH)

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Preparation (0.1 M Stock): Dissolve 1.87 g (10 mmol) of scaffold salt in 100 mL MeOH. Add 4.35 mL (25 mmol, 2.5 eq) of DIPEA. Note: Solution may warm slightly.

  • Reaction Assembly: In a 96-well deep-well plate or reaction vials, aliquot 500 µL of Stock Solution (0.05 mmol scaffold).

  • Addition: Add 0.055 mmol (1.1 eq) of the aldehyde monomer to each well.

  • Catalysis: Add 5 µL of Glacial Acetic Acid to each well (promotes protonation of the carbonyl oxygen).

  • Incubation: Seal and shake at Room Temperature for 4–12 hours.

    • Observation: Many hydrazones will precipitate as crystalline solids.

  • Work-up (High Throughput):

    • If Solid: Centrifuge, decant supernatant, wash with cold MeOH (

      
      ), dry.
      
    • If Soluble: Evaporate solvent, redissolve in DMSO for screening.

Protocol B: Hydrazide Synthesis (Acylation)

Mechanism: Reaction with activated carboxylic acids to form Hydrazides (


).

Reagents:

  • Scaffold: 4-Methyl-piperidin-1-ylamine

    
    
    
  • Electrophile: Acid Chlorides (R-COCl)

  • Base: Triethylamine (TEA) or Pyridine

  • Solvent: Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

  • Suspension: Suspend 1 mmol of scaffold salt in 5 mL anhydrous DCM.

  • Activation: Add 3.5 mmol (3.5 eq) of TEA. Stir for 10 min until the salt dissolves/suspends as the free base.

  • Coupling: Cool to

    
    . Add 1.1 mmol of Acid Chloride dropwise.
    
  • Reaction: Allow to warm to RT and stir for 2 hours.

  • Quench: Add 1 mL saturated

    
    .
    
  • Extraction: Extract with DCM, wash with brine, dry over

    
    .
    

Quality Control & Data Analysis

Diagnostic NMR Signals

Verifying the transformation is critical. Use these chemical shift markers (


 NMR in 

):
Functional GroupDiagnostic Signal (

ppm)
Change Upon Derivatization
Starting Material (

)

ppm (Broad s,

)
Disappears
Hydrazone (

)

ppm (Sharp s,

)
Appears (The azomethine proton)
Hydrazide (

)

ppm (Broad s,

)
Appears (Amide-like proton)
Troubleshooting Guide
  • Problem: Low yield in Hydrazone formation.

    • Root Cause:[2][3][4] pH is too low (salt not neutralized) or too high (no acid catalyst).

    • Fix: Ensure exactly 2.5 eq of DIPEA is used, followed by catalytic Acetic Acid. The pH should be weakly acidic (

      
      ) to activate the aldehyde.
      
  • Problem: Polymerization/Gunk.

    • Root Cause:[2][3][4] Oxidation of the hydrazine.

    • Fix: Degas solvents; perform reactions under Nitrogen if the library is sensitive.

Biological Context: Why this Scaffold?

The 4-methyl-1-aminopiperidine moiety serves as a restricted peptidomimetic .

  • GPCR Ligands: The hydrazone linker (

    
    ) provides a rigid spacer that orients the piperidine ring (often mimicking a proline or hydrophobic residue) and the aldehyde-derived aryl group into specific sub-pockets.
    
  • Kinase Inhibition: Hydrazones can function as hinge-binding motifs or solvent-front occupants.

  • Metabolic Stability: While hydrazones can be metabolized, they are generally more stable than imines and offer different solubility profiles than simple amides.

BiologicalInteraction Scaffold 4-Me-Piperidine (Hydrophobic Core) Linker Hydrazone/Hydrazide (H-Bond Donor/Acceptor) Scaffold->Linker Rigidification Target Biological Target (GPCR / Enzyme) Scaffold->Target Hydrophobic Interaction Variable Variable Region (Aryl/Heteroaryl) Linker->Variable Diversity Linker->Target H-Bonding Variable->Target Pi-Stacking

Figure 2: Pharmacophore mapping of the derivatized scaffold. The linker provides critical H-bonding capability while the piperidine ring fills hydrophobic pockets.

References

  • Chemistry of N-Amino Heterocycles

    • Title: "Hydrazones as privileged structures in medicinal chemistry."
    • Source:European Journal of Medicinal Chemistry.
    • Context: Discusses the stability and binding modes of hydrazone linkers derived
  • General Derivatization Protocols

    • Title: "Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques."
    • Source: Wiley Online Library.
    • Context: Standard protocols for converting hydrazine hydrochlorides to hydrazones and hydrazides.
  • Safety & Handling

    • Title: "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards."[4][5]

    • Source: National Academies Press.[4][5]

    • Context: Guidelines for handling hydrazine salts and deactivation procedures.[2][5]

  • Scaffold Properties (PubChem)

    • Title: "1-Amino-4-methylpiperidine (Compound Summary)."
    • Source: PubChem.[6][7][8]

    • Context: Physical properties and related structures for CAS 6928-85-4 (free base reference).

Sources

Application

Application Notes and Protocols for the Safe Handling and Storage of 4-Methyl-piperidin-1-ylamine dihydrochloride

Abstract: This document provides comprehensive application notes and detailed protocols for the safe handling, storage, and disposal of 4-Methyl-piperidin-1-ylamine dihydrochloride in a laboratory setting. These guidelin...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides comprehensive application notes and detailed protocols for the safe handling, storage, and disposal of 4-Methyl-piperidin-1-ylamine dihydrochloride in a laboratory setting. These guidelines are intended for researchers, scientists, and drug development professionals to ensure personal safety and maintain the integrity of the compound. The protocols outlined herein are based on established safety principles for handling substituted piperidine derivatives and related amine hydrochlorides.

Introduction and Scope

4-Methyl-piperidin-1-ylamine dihydrochloride is a substituted piperidine derivative. While specific toxicological and reactivity data for this exact compound are not extensively published, its structural similarity to other piperidine-based compounds and amine hydrochlorides necessitates a cautious and well-documented approach to its handling and storage.[1] Piperidine derivatives can exhibit a range of hazards, including flammability, corrosivity, and toxicity upon ingestion, inhalation, or skin contact.[1][2] These guidelines are designed to mitigate risks by providing a framework for safe laboratory practices.

Hazard Identification and Risk Assessment

A thorough risk assessment must be conducted before commencing any work with 4-Methyl-piperidin-1-ylamine dihydrochloride. The following table summarizes the anticipated hazards based on data from structurally related compounds.

Table 1: Hazard Profile of 4-Methyl-piperidin-1-ylamine dihydrochloride (Inferred)

Hazard CategoryDescriptionGHS Pictograms (Anticipated)
Acute Toxicity May be harmful if swallowed, inhaled, or in contact with skin.[1][3]Danger
Skin Corrosion/Irritation Expected to cause skin irritation or burns.[3][4]Corrosion
Serious Eye Damage/Irritation Expected to cause serious eye damage.[3][5]Corrosion
Flammability While the dihydrochloride salt is a solid, the parent amine can be flammable. Dust may form explosive mixtures with air.[6][7]Flammable
Reactivity Reacts with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[3][6] Thermal decomposition may produce toxic fumes, including nitrogen oxides and hydrogen chloride gas.[6][8]Not Applicable

Personal Protective Equipment (PPE)

The use of appropriate PPE is mandatory to prevent exposure.[9][10][11] The level of PPE may need to be adjusted based on the scale of the experiment and the potential for exposure.

Table 2: Required Personal Protective Equipment (PPE)

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles and a face shield are required.[2][12]To protect against splashes and airborne particles.
Hand Protection Chemically resistant gloves (e.g., nitrile rubber).[1]To prevent skin contact and absorption.
Body Protection A flame-retardant lab coat or a chemical-resistant apron.[1] For larger quantities, a chemical-resistant suit may be necessary.To protect against spills and splashes.
Respiratory Protection All handling of the solid should be performed in a certified chemical fume hood to minimize inhalation exposure.[2] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[10][12]To prevent inhalation of airborne particles.

Safe Handling Protocols

Adherence to strict handling protocols is crucial for minimizing the risk of exposure and accidents.

General Handling
  • Work Area: All work with 4-Methyl-piperidin-1-ylamine dihydrochloride should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]

  • Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources.[6][13] Use non-sparking tools when handling the solid.[6][7]

  • Static Discharge: Take precautionary measures against static discharge. All equipment should be properly grounded.[13][14]

  • Personal Hygiene: Do not eat, drink, or smoke in the work area.[2] Wash hands thoroughly after handling.[3][6]

Weighing and Dispensing Protocol
  • Preparation: Designate a specific area within the chemical fume hood for weighing and dispensing. Ensure the analytical balance is clean and certified.

  • Container Handling: Gently tap the container before opening to settle the contents.

  • Dispensing: Use a clean spatula to transfer the desired amount of the solid to a secondary container. Avoid creating dust.

  • Cleaning: After dispensing, carefully clean the spatula and the weighing area with a damp cloth, ensuring the waste is collected for proper disposal.

  • Sealing: Tightly seal the primary container immediately after use.

Storage Requirements

Proper storage is essential to maintain the stability and integrity of 4-Methyl-piperidin-1-ylamine dihydrochloride and to prevent accidents.

  • Container: Store in a tightly sealed, properly labeled container.[8][15]

  • Location: Store in a cool, dry, and well-ventilated area.[15][16] A designated corrosives cabinet is recommended.[3][6]

  • Incompatible Materials: Segregate from strong oxidizing agents, acids, bases, acid anhydrides, and acid chlorides.[3][6]

  • Security: Store in a locked-up area accessible only to authorized personnel.[2][3]

Emergency Procedures

A clear and practiced emergency response plan is critical.[9][10]

Accidental Exposure
  • Skin Contact: Immediately remove contaminated clothing.[3] Flush the affected skin with copious amounts of water for at least 15 minutes.[8][17] Seek immediate medical attention.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][17] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[8] If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting.[3] Rinse mouth with water.[3] Seek immediate medical attention.

Spill Response
  • Small Spills:

    • Evacuate and alert others in the immediate area.[8]

    • Ensure the area is well-ventilated.[8]

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as sand or vermiculite.[8][18] Avoid raising dust.[2]

    • Carefully scoop the absorbed material into a sealed, labeled container for hazardous waste disposal.[8]

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.[8]

  • Large Spills:

    • Evacuate the area immediately and contact the institution's emergency response team.[8][19]

    • Prevent the spill from entering drains.[2][20]

Disposal Guidelines

All waste containing 4-Methyl-piperidin-1-ylamine dihydrochloride must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, absorbent paper, empty containers) in a designated and properly labeled hazardous waste container.[1][2]

  • Labeling: Clearly label the waste container with "Hazardous Waste," the full chemical name, and appropriate hazard symbols (e.g., corrosive, toxic).[1][2]

  • Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[1]

  • Disposal: Arrange for disposal through a licensed professional waste disposal company in accordance with institutional, local, and national regulations.[1][20]

Visual Protocols and Workflows

Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling 4-Methyl-piperidin-1-ylamine dihydrochloride.

Safe Handling Workflow for 4-Methyl-piperidin-1-ylamine dihydrochloride cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase RiskAssessment Conduct Risk Assessment PPE Don Appropriate PPE RiskAssessment->PPE FumeHood Prepare Chemical Fume Hood PPE->FumeHood Weighing Weigh and Dispense FumeHood->Weighing Inside Fume Hood Reaction Perform Experiment Weighing->Reaction Decontamination Decontaminate Work Area & Equipment Reaction->Decontamination WasteDisposal Segregate & Label Hazardous Waste Decontamination->WasteDisposal Storage Store Compound Securely WasteDisposal->Storage

Caption: Workflow for handling 4-Methyl-piperidin-1-ylamine dihydrochloride.

Emergency Response Protocol

This diagram outlines the immediate actions to be taken in case of an emergency.

Emergency Response Protocol cluster_exposure Personal Exposure cluster_spill Chemical Spill Emergency Emergency Event (Spill or Exposure) RemoveContamination Remove Contaminated Clothing Emergency->RemoveContamination Exposure Evacuate Evacuate & Alert Others Emergency->Evacuate Spill FlushArea Flush Affected Area (15 min) RemoveContamination->FlushArea MedicalAttention Seek Immediate Medical Attention FlushArea->MedicalAttention AssessSpill Assess Spill Size Evacuate->AssessSpill SmallSpill Contain & Clean Up (Small Spill) AssessSpill->SmallSpill Small LargeSpill Contact Emergency Response (Large Spill) AssessSpill->LargeSpill Large

Caption: Immediate actions for spills or personal exposure incidents.

References

  • Benchchem. (n.d.). Health and Safety in Handling Cuban-1-Amine Hydrochloride: A Technical Guide.
  • Benchchem. (n.d.). Safe Disposal of 1-(4-(Aminomethyl)piperidin-1-yl)ethanone: A Step-by-Step Guide.
  • What are the Health and Safety Guidelines for Using Amines? (n.d.).
  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.).
  • Benchchem. (n.d.). Navigating the Safe Disposal of 1-(Piperidin-2-ylmethyl)piperidine: A Comprehensive Guide for Laboratory Professionals.
  • 4-Methylpiperidine Safety Data Sheet. (2015, February 2).
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

  • 1-Methylpiperidine-4-methylamine Safety Data Sheet. (2025, December 20).
  • Tri-iso. (n.d.). Material Safety Data Sheet. Retrieved from [Link]

  • Jubilant Life Sciences Limited. (n.d.). Piperidine Safety Data Sheet.
  • Home Sunshine Pharma. (n.d.). [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride CAS 7149-42-0. Retrieved from [Link]

  • Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example. Retrieved from [Link]

  • What are the storage stability of Piperidine Series compounds over time? (2025, June 17).
  • Cambridge Isotope Laboratories. (n.d.). PIPERIDINE (D11, 98%) Safety Data Sheet.
  • Material Safety Data Sheet. (n.d.).
  • ChemSupply Australia. (2023, October 22). Safety Data Sheet PIPERIDINE.
  • Clarkson University. (n.d.). Chemical Spill Procedures. Retrieved from a university environmental health and safety website.
  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine.
  • Princeton University. (n.d.). Chemical Spill Procedures | Office of Environmental Health and Safety. Retrieved from [Link]

  • 4-Methylpiperidine - SAFETY DATA SHEET. (2026, January 2).
  • Centers for Disease Control and Prevention. (2024, April 10). What to Do in a Chemical Emergency. Retrieved from [Link]

  • University of Kentucky. (n.d.). Emergency Procedures for Incidents Involving Chemicals. Retrieved from a university research safety website.
  • Jubilant Ingrevia. (2024, March 26). Safety Data Sheet: 4-Methylpiperidine.
  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. Retrieved from [Link]

Sources

Method

Application Note: Large-Scale Synthesis of 4-Methyl-piperidin-1-ylamine Dihydrochloride

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Scalable Protocol Strategic Route Selection & Mechanistic Rationale 4-Methyl-piperidin-1-ylamine (also k...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Scalable Protocol

Strategic Route Selection & Mechanistic Rationale

4-Methyl-piperidin-1-ylamine (also known as 1-amino-4-methylpiperidine) is a highly valued hydrazine building block utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including kinase inhibitors and G-protein coupled receptor (GPCR) ligands.

Historically, the synthesis of N-aminopiperidines relied on the N-nitrosation of the parent secondary amine followed by aggressive reduction (e.g., using zinc/acetic acid or lithium aluminum hydride). This legacy route is now heavily discouraged in modern process chemistry due to the generation of highly carcinogenic nitrosamine intermediates—a class of severe genotoxic impurities (GTIs) that trigger stringent regulatory scrutiny. An alternative industrial method involves the high-temperature, high-pressure cyclization of 3-methyl-1,5-pentanediol with hydrazine hydrohalides at 140 °C in an autoclave[1]. While this avoids GTIs, the extreme pressure requirements limit its feasibility in standard multi-purpose pilot plants.

The Selected Strategy: Electrophilic Amination For bench-to-pilot scalability, the direct N-amination of 4-methylpiperidine using Hydroxylamine-O-sulfonic acid (HOSA) is the most efficient, safe, and scalable methodology[2]. HOSA exists as a zwitterion (


) and acts as an electrophilic nitrogen source[2]. In a strongly alkaline aqueous medium, the secondary amine of 4-methylpiperidine acts as a nucleophile. It attacks the electrophilic nitrogen of HOSA, displacing the excellent sulfate leaving group to form the N-N bond[3].

Process Chemistry & Critical Process Parameters (CPPs)

To ensure this protocol functions as a self-validating system, several Critical Process Parameters (CPPs) must be strictly monitored:

  • pH Control (pH > 12): HOSA requires a highly alkaline environment. If the pH drops, the 4-methylpiperidine nucleophile becomes protonated (forming an unreactive ammonium species), halting the reaction. Furthermore, the reaction generates acidic sulfate byproducts that must be continuously neutralized by an excess of base[3].

  • Exotherm & Temperature Control (0–10 °C): HOSA is susceptible to base-catalyzed hydrolysis, which yields hydroxylamine and sulfate, destroying the reagent. Keeping the reaction temperature strictly below 10 °C suppresses this side reaction, maximizing the amination yield[3].

  • Anhydrous Salt Formation: The target molecule is a dihydrochloride salt. Because it is exceptionally hygroscopic and highly water-soluble, the salt formation must occur in an anhydrous organic matrix (e.g., using HCl gas or HCl in isopropanol). Introducing aqueous HCl would result in total product loss to the mother liquor.

Workflow Visualization

ProcessWorkflow N1 1. Reactor Preparation Charge 4-Methylpiperidine & NaOH (aq) Cool to 0-5 °C N2 2. Electrophilic Amination Dropwise addition of HOSA (aq) Maintain pH > 12, Temp < 10 °C N1->N2 Fresh HOSA N3 3. Liquid-Liquid Extraction Extract free base with MTBE Phase Separation N2->N3 IPC: GC Conversion > 98% N4 4. Drying & Polishing Remove residual water (Azeotropic Distillation) N3->N4 Aqueous Waste to Treatment N5 5. Salt Formation Add >2.0 eq anhydrous HCl in iPrOH Precipitate Dihydrochloride N4->N5 IPC: KF < 0.1% N6 6. Isolation & Drying Filtration, MTBE Wash Vacuum Dry at 40 °C N5->N6 Crystallization

Figure 1: End-to-end process workflow for the large-scale synthesis of 4-Methyl-piperidin-1-ylamine dihydrochloride.

Quantitative Material Requirements (1.0 kg Scale)

Reagent / MaterialMW ( g/mol )EquivalentsMass / VolumeFunction
4-Methylpiperidine 99.171.001.00 kg (10.08 mol)Substrate
HOSA 113.091.301.48 kg (13.10 mol)Aminating Agent
NaOH (Solid) 40.003.001.21 kg (30.24 mol)Base / Acid Scavenger
Purified Water 18.02N/A7.0 LReaction Solvent
MTBE 88.15N/A10.0 LExtraction Solvent
HCl in Isopropanol (5.5 M) 36.462.20~4.0 L (22.17 mol)Salt Formation

Step-by-Step Pilot Protocol

Phase 1: Electrophilic Amination
  • Reactor Preparation: To a 20 L jacketed glass reactor equipped with an overhead stirrer and internal temperature probe, charge 4.0 L of purified water.

  • Base Addition: Carefully add 1.21 kg of NaOH in portions. Caution: Highly exothermic. Allow the solution to cool, then set the reactor jacket to cool the internal temperature to 0–5 °C.

  • Substrate Charging: Add 1.00 kg of 4-methylpiperidine to the alkaline solution. Stir vigorously at 300 rpm to ensure maximum interfacial contact in the biphasic mixture.

  • HOSA Preparation: In a separate vessel, dissolve 1.48 kg of HOSA in 3.0 L of ice-cold water. Rationale: HOSA must be freshly prepared and kept cold to prevent premature hydrolysis.

  • Amination: Add the aqueous HOSA solution dropwise to the main reactor over 2 to 3 hours.

    • In-Process Control (IPC) 1: Monitor the internal temperature continuously. Adjust the addition rate to ensure

      
       never exceeds 10 °C.
      
    • In-Process Control (IPC) 2: Check the pH halfway through the addition. It must remain > 12.

  • Aging: Once addition is complete, stir the reaction mixture for an additional 2 hours at 10 °C.

    • In-Process Control (IPC) 3: Sample the organic phase for GC-FID analysis. The reaction is deemed complete when residual 4-methylpiperidine is < 2.0% (Area %).

Phase 2: Extraction & Polishing
  • Extraction: Charge 5.0 L of Methyl tert-butyl ether (MTBE) to the reactor. Stir for 15 minutes, then halt agitation and allow phase separation for 30 minutes. Rationale: MTBE is selected over halogenated solvents to comply with green chemistry directives and to prevent potential alkylation side-reactions.

  • Phase Split: Drain the lower aqueous layer (containing sodium sulfate and excess NaOH) to a waste receiver.

  • Second Extraction: Re-extract the aqueous layer with an additional 5.0 L of MTBE. Combine the organic phases.

  • Drying: Perform azeotropic distillation under reduced pressure to remove residual water, or stir the combined MTBE layers over anhydrous

    
     and filter.
    
    • In-Process Control (IPC) 4: Perform a Karl Fischer (KF) titration on the polished MTBE solution. Moisture must be

      
       prior to salt formation.
      
Phase 3: Dihydrochloride Salt Formation & Isolation
  • Precipitation: Transfer the dry MTBE solution containing the free base to a clean, dry reactor. Cool to 0–5 °C.

  • Acidification: Slowly add 4.0 L of 5.5 M HCl in Isopropanol via an addition funnel under vigorous stirring. A dense white precipitate of 4-Methyl-piperidin-1-ylamine dihydrochloride will form immediately. Rationale: The use of >2.0 equivalents of anhydrous HCl forces the complete formation of the dihydrochloride salt without solubilizing it.

  • Aging & Filtration: Stir the resulting slurry for 1 hour at 0 °C to maximize crystal yield. Discharge the slurry to a Nutsche filter.

  • Washing & Drying: Wash the filter cake with 2.0 L of cold, anhydrous MTBE. Transfer the solid to a vacuum oven and dry at 40 °C under high vacuum ( < 50 mbar) to a constant weight.

Analytical Characterization & Quality Control

To validate the integrity of the synthesized batch, the isolated dihydrochloride salt should conform to the following specifications:

Analytical TechniqueExpected Result / Specification
Appearance White to off-white crystalline powder

H NMR (D

O, 400 MHz)

3.55 (m, 2H), 3.10 (m, 2H), 1.90 (m, 2H), 1.70 (m, 1H), 1.45 (m, 2H), 0.98 (d, 3H)
LC-MS (ESI+)

115.1 [M+H]

(corresponding to the free base mass)
GC-FID Purity (Free Base)

98.0% (Area %)
Water Content (KF)

1.0%

References

  • BenchChem Technical Support Team. (n.d.). Hydroxylamine-O-sulfonic Acid | Reagent for Research. BenchChem. Verified Link
  • Mallela, S., et al. (2006). Synthesis of 1-aminopiperidine. World Intellectual Property Organization.
  • Hayashi, K., et al. (1998). A process for producing alicyclic hydrazine derivatives. European Patent Office.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Methyl-piperidin-1-ylamine Dihydrochloride

Status: Operational Agent: Senior Application Scientist Ticket ID: PUR-4MP-2HCl-001 Safety Alert: Hydrazine derivatives are potentially toxic and suspected carcinogens.[1] Handle with extreme caution in a fume hood. Intr...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Agent: Senior Application Scientist Ticket ID: PUR-4MP-2HCl-001 Safety Alert: Hydrazine derivatives are potentially toxic and suspected carcinogens.[1] Handle with extreme caution in a fume hood.

Introduction: The Technical Context

Welcome to the Technical Support Center. You are likely working with 4-Methyl-piperidin-1-ylamine dihydrochloride (CAS: 1333000-84-2 or analogous derivatives).[1]

This molecule presents a specific purification challenge: it combines a lipophilic hydrocarbon tail (the methyl-piperidine ring) with a highly polar, reducing hydrazine head (


).[1] The dihydrochloride salt form (

) is stabilized but prone to hygroscopicity and oxidation.

The following guide is structured as a dynamic troubleshooting interface. Navigate to the section that matches your current observation.

Module 1: The Purification Decision Matrix

Before proceeding, identify the state of your crude material. Use this logic flow to determine your protocol.

PurificationLogic Start Crude Material State Solid Crystalline Solid (Off-white/Yellow) Start->Solid Oil Sticky Oil / Gum (Dark/Reddish) Start->Oil PurityCheck Check Purity (NMR/HPLC) Solid->PurityCheck Trituration Protocol B: Trituration Oil->Trituration If semi-solid AcidBase Protocol C: Acid-Base Extraction (Reset the Salt) Oil->AcidBase If intractable tar Recryst Protocol A: Recrystallization PurityCheck->Recryst Minor Impurities PurityCheck->AcidBase Major Impurities (>10%) Trituration->Solid Success Trituration->AcidBase Failure

Figure 1: Decision matrix for selecting the appropriate purification workflow based on the physical state of the crude intermediate.

Module 2: Troubleshooting & Protocols (Q&A)

Issue 1: "My product is a sticky oil, not a solid. How do I crystallize it?"

Diagnosis: This is the most common issue with piperidine salts.[1] It is likely caused by:

  • Trace Solvents: Residual DMF or water preventing lattice formation.[1]

  • Impurity Eutectics: Unreacted 4-methylpiperidine or oxidation byproducts lowering the melting point.[1]

  • Monohydrochloride mixture: You may have a mix of

    
     and 
    
    
    
    salts.

The Fix: Protocol B (Trituration) Do not heat the oil immediately.[1] Heat promotes decomposition of hydrazines.[1]

  • Solvent Choice: Use Diethyl Ether or MTBE (Methyl tert-butyl ether).[1] The salt is insoluble in these, but organic impurities are soluble.

  • Procedure:

    • Add 10 volumes (relative to oil mass) of dry ether to the oil.[1]

    • Vigorously stir/sonicate for 20 minutes. The oil should harden into a solid as impurities are extracted.

    • Decant the supernatant.[1][2]

    • Critical Step: If it remains oily, add a "seed" of isopropanol (IPA)—just 2-3 drops—while stirring in the ether.[1] The trace polarity often triggers nucleation.[1]

Issue 2: "The solid is yellow/brown.[1] How do I remove the color?"

Diagnosis: Hydrazine derivatives (


) are susceptible to air oxidation, forming azo/hydrazone impurities which are highly colored (yellow/brown) even at ppm levels.[1]

The Fix: Activated Carbon Treatment (During Protocol A)

  • Solvent: Dissolve the salt in the minimum amount of hot Methanol (MeOH) .[1]

  • Adsorbent: Add Activated Charcoal (10-20% by weight of crude).[1]

  • Process:

    • Reflux for 15 minutes.

    • Filter hot through a Celite pad (diatomaceous earth) to remove the carbon.[1]

    • Concentrate the filtrate to 20% volume.

    • Proceed to recrystallization (see below).[1]

Issue 3: "How do I ensure I have the Dihydrochloride (2HCl) and not the Monohydrochloride?"

Diagnosis: The amino group (


) and the piperidine nitrogen are both basic.[1] The 

form is desired for stability, but it requires excess acid to maintain.

The Fix: The "HCl Crash" Method When recrystallizing, you must depress the solubility of the salt using the Common Ion Effect.

  • Dissolve crude in minimal hot Ethanol (EtOH) .

  • Add 4M HCl in Dioxane (or Et2O) dropwise.

    • Why? This ensures the environment remains acidic.[1] If you recrystallize from neutral solvents, the labile proton on the hydrazine might dissociate, reverting to the monohydrochloride.

  • Cool slowly to 4°C.

Module 3: Detailed Recrystallization Protocol (Protocol A)

This is the Gold Standard for purifying 4-Methyl-piperidin-1-ylamine dihydrochloride.[1]

Reagents:

  • Solvent A: Ethanol (Absolute) or Methanol (Good solubility).[1]

  • Solvent B: Diethyl Ether or Acetone (Anti-solvent).[1]

  • HCl Source: HCl in Dioxane (4M) .[1]

Step-by-Step:

  • Dissolution: Place crude solid in a flask. Add Solvent A (EtOH) dropwise at reflux (

    
    ) until the solid just dissolves.
    
    • Tip: If colored, perform the Carbon Treatment (Issue 2) here.

  • Acidification: Add 0.1 equivalents of HCl (in Dioxane) to the hot solution.

    • Reasoning: Prevents dissociation of the second proton.[1]

  • Cloud Point: Remove from heat. Add Solvent B (Ether) dropwise to the hot solution until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of Solvent A to clear the solution again.[1]

  • Crystallization:

    • Let stand at Room Temp (RT) for 2 hours.

    • Move to

      
       (fridge) for 12 hours.
      
    • Do not freeze immediately; rapid cooling traps impurities.[1]

  • Isolation: Filter under Nitrogen (hygroscopic!). Wash with cold Ether. Dry in a vacuum desiccator over

    
     or KOH.
    

Module 4: Analytical Verification

How do you prove you have the pure target?

ParameterExpected ResultTechnical Insight
Appearance White crystalline powderYellowing indicates oxidation (azo impurities).[1]
1H NMR (D2O) Integral Ratio CheckVerify the methyl doublet (approx 0.9 ppm) integrates 3:1 vs. the single proton at C4.[1]
Elemental Analysis Cl % theoreticalEssential to confirm

vs

. Theoretical Cl% will differ significantly.
Silver Nitrate Test White PrecipitateQualitative check for chloride ions.[1]

Module 5: The "Nuclear Option" (Protocol C)

If recrystallization fails (intractable tar), you must reset the salt.

  • Free Basing: Dissolve tar in water.[1] Basify to pH > 12 with cold NaOH (aq).

  • Extraction: Extract immediately with Dichloromethane (DCM) (

    
    ).[1]
    
    • Note: Hydrazines partition well into DCM.[1]

  • Drying: Dry organic layer over

    
    . Filter.
    
  • Re-Salting:

    • Cool DCM solution to

      
      .
      
    • Bubble anhydrous HCl gas OR drip HCl/Ether into the solution.[1]

    • The pure dihydrochloride will precipitate instantly as a white solid.

Visualizing the Salt Formation

SaltFormation cluster_0 Stability Zone FreeBase Free Base (Lipophilic) HCl_1 Add 1 eq HCl FreeBase->HCl_1 MonoSalt Monohydrochloride (Unstable/Hygroscopic) HCl_1->MonoSalt HCl_2 Add Excess HCl (Common Ion Effect) MonoSalt->HCl_2 DiSalt Dihydrochloride (Crystalline Target) HCl_2->DiSalt

Figure 2: Stoichiometric progression from free base to the stable dihydrochloride form.[1] Note that stopping at the mono-salt often leads to hygroscopic oils.[1]

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Smith, P. A. S.Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds. Benjamin/Cummings, 1983.
  • BenchChem. Protocol for the Purification of Ethyl-piperidin-4-ylmethyl-amine. (Analogous piperidine purification via acid-base extraction).[1]

  • Organic Syntheses. Hydrazine Hydrochloride Purification. Coll. Vol. 1, p. 372. (Foundational method for salting hydrazine derivatives).[1]

  • ChemicalBook. Piperidine Hydrochloride Properties and Solubility. (Solubility data for piperidine salts).

Sources

Optimization

Technical Support Center: 4-Methyl-piperidin-1-ylamine Dihydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of 4-Methyl-piperidin-1-ylamine dihydrochloride (also known as 1-amino-4-methylpiperidine dihydrochloride). This exocyclic hydrazine derivative is a critical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 4-Methyl-piperidin-1-ylamine dihydrochloride (also known as 1-amino-4-methylpiperidine dihydrochloride). This exocyclic hydrazine derivative is a critical intermediate in the development of pharmaceutical compounds, including cannabinoid receptor ligands[1]. This guide provides mechanistic troubleshooting, quantitative impurity profiles, and self-validating protocols to ensure high-purity synthesis.

Overview & Mechanistic Pathway

Pathway SM 4-Methylpiperidine (Excess Reactant) Reaction Electrophilic Amination (T = 293 K) SM->Reaction HOSA Hydroxylamine-O-sulfonic acid (Aminating Agent) HOSA->Reaction Base Aqueous NaOH (pH > 10) Base->Reaction Product 1-Amino-4-methylpiperidine (Free Base) Reaction->Product Main Pathway (>90% Yield) Imp1 Unreacted 4-Methylpiperidine (Extraction Impurity) Reaction->Imp1 Kinetic Remnant Imp2 Diazene / Oxidation Products (Thermal Degradation) Reaction->Imp2 T > 293 K Imp3 Inorganic Salts (Na2SO4) (Aqueous Byproduct) Reaction->Imp3 HOSA Cleavage SaltForm HCl/Ethanol Addition (pH 2) Product->SaltForm Final 4-Methyl-piperidin-1-ylamine dihydrochloride SaltForm->Final

Reaction workflow and impurity generation pathways for 4-Methyl-piperidin-1-ylamine synthesis.

Troubleshooting FAQs: Impurity Management

Q1: We are detecting high levels of unreacted 4-methylpiperidine in our final dihydrochloride salt. How can we minimize this? Causality: In the direct electrophilic amination route, 4-methylpiperidine must be used in a significant molar excess (typically a 2:1 to 8:1 ratio relative to Hydroxylamine-O-sulfonic acid, HOSA)[1][2]. This non-stoichiometric condition is required because HOSA degrades rapidly in basic media; the excess amine acts as a reactant sink to drive the pseudo-first-order formation of the N-amino product and suppress HOSA degradation[1][3]. Consequently, unreacted starting material is an inherent kinetic remnant. Resolution: Optimize the post-reaction phase separation. The product (1-amino-4-methylpiperidine) and the starting material have different partitioning coefficients. Extract the aqueous basic mixture with toluene[4]. During the subsequent acidification step, carefully control the addition of concentrated HCl. Recrystallization from an ethanol/ethyl acetate mixture (1:3 volume ratio) will selectively precipitate the target dihydrochloride salt while leaving the more soluble 4-methylpiperidine hydrochloride in the mother liquor[4].

Q2: Our synthesis via the classical nitrosation route yielded N-nitroso-4-methylpiperidine impurities. How do we eliminate this byproduct? Causality: The traditional synthesis of N-aminopiperidines involves reacting the parent piperidine with sodium nitrite and an acid to form an N-nitroso intermediate, followed by strong reduction (using LiAlH₄, Zn/AcOH, or TiCl₃)[4]. If the reduction is thermodynamically incomplete or the reducing agent is depleted, unreacted N-nitroso-4-methylpiperidine remains. This is a critical failure because N-nitroso compounds are highly carcinogenic and strictly regulated in pharmaceutical development[4]. Resolution: The most effective resolution is to abandon the nitrosation route entirely. Switch to the HOSA amination route[1][2] or the urea/chlorine Hoffman rearrangement route[4], neither of which generates nitroso intermediates. If you must use nitrosation, you must implement a self-validating test: run a Griess assay on the crude reaction mixture post-reduction to confirm the absolute absence of residual nitrites/nitroso species before proceeding to salt formation.

Q3: What causes the yellow discoloration and lower yields during HOSA amination? Causality: Yellowing is a visual indicator of diazene (N₂H₂) degradation products and over-oxidation[3]. HOSA is thermally unstable. If the reaction temperature exceeds 293 K (20 °C), the rate of HOSA degradation outpaces the rate of N-N bond formation, leading to the generation of diazenes and a corresponding drop in yield[1]. Resolution: Implement strict cryogenic control. The reaction must be carried out in a buffered or highly basic medium (pH > 10) with the internal temperature strictly maintained at or below 293 K[1]. Add the HOSA solution dropwise over 1 to 4 hours to prevent localized exothermic spikes[2].

Q4: How do we prevent inorganic sulfate and chloride salts from contaminating the final dihydrochloride product? Causality: The reaction of HOSA (NH₂OSO₃H) with amines in the presence of sodium hydroxide generates sodium sulfate (Na₂SO₄) and water as stoichiometric byproducts[1]. If the organic extraction is not thorough, or if water is carried over into the acidification step, these inorganic salts will co-precipitate with the dihydrochloride product. Resolution: Wash the toluene extract with a small volume of brine to remove residual aqueous sulfates before acidification. When adding concentrated HCl to form the salt, ensure the solvent is completely stripped via rotary evaporation before recrystallization[4].

Quantitative Data: Impurity Profiles by Synthetic Route

Synthesis RouteExpected YieldPrimary ImpuritiesImpurity Risk LevelCausality of Impurity Formation
HOSA Amination 80 - 96%Unreacted 4-methylpiperidine, Diazenes, Na₂SO₄LowNon-stoichiometric reagent ratios (excess amine required to prevent HOSA degradation)[1][2].
Nitrosation-Reduction 50 - 70%N-nitroso-4-methylpiperidine, Inorganic reducing saltsHigh (Carcinogenic)Incomplete thermodynamic reduction of the nitroso intermediate[4].
Urea/Chlorine (Hoffman) 59 - 65%N-formamide piperidine, ChloraminesModerateIncomplete Hoffman rearrangement during the chlorine gas reaction phase[4].

Self-Validating Experimental Protocol: HOSA Amination Route

The following protocol utilizes a self-validating system to ensure the high-yield synthesis of 4-Methyl-piperidin-1-ylamine dihydrochloride while systematically eliminating the impurities discussed above.

Step 1: Reagent Preparation & Basification

  • Prepare an aqueous alkaline solution by dissolving NaOH in distilled water. Cool the solution to 20 °C.

  • Add 4-methylpiperidine to the NaOH solution to achieve a cumulative mole ratio of piperidine to HOSA of at least 3:1[2]. Validation Check 1: Measure the pH of the solution. It must be > 10. A lower pH will fail to neutralize the sulfuric acid released during the reaction, prematurely halting the reaction kinetics[1].

Step 2: Electrophilic Amination

  • Freshly prepare an aqueous solution of Hydroxylamine-O-sulfonic acid (HOSA)[2].

  • Add the HOSA solution dropwise to the piperidine mixture over a period of 1 to 4 hours[2].

  • Maintain the internal reactor temperature strictly at 293 K (20 °C)[1]. Validation Check 2: Monitor the internal temperature continuously. An exotherm exceeding 25 °C indicates localized HOSA degradation into diazenes. If this occurs, immediately slow the addition rate and increase jacket cooling.

Step 3: Phase Separation & Extraction

  • Allow the reaction to stir for an additional 15 minutes post-addition.

  • Extract the aqueous mixture with toluene[4]. The 1-amino-4-methylpiperidine and unreacted 4-methylpiperidine will partition into the organic layer, leaving the Na₂SO₄ salts in the aqueous layer. Validation Check 3: Perform GC-MS on the separated toluene layer. This validates the extraction efficiency and quantifies the ratio of product to unreacted starting material before salt formation.

Step 4: Salt Formation & Isolation

  • Transfer the toluene extract to a clean flask.

  • Under vigorous stirring, add concentrated hydrochloric acid dropwise until the solution reaches pH 2[4].

  • Remove the water and toluene by rotary evaporation under reduced pressure[4].

  • Recrystallize the resulting crude solid using an ethanol/ethyl acetate mixture at a volume ratio of 1:3[4]. Validation Check 4: Perform HPLC-UV and melting point analysis on the crystallized product. The absence of a 4-methylpiperidine hydrochloride peak validates the success of the differential solubility recrystallization.

References

  • A New Strategy for the Preparation of N-Aminopiperidine Using Hydroxylamine-O-Sulfonic Acid: Synthesis, Kinetic Modelling, Phase Equilibria, Extraction and Processes. SciRP.org.[Link]

  • An Approximate Analytical Solution Of Nonlinear Equations In N-Aminopiperidine Synthesis: New Approach Of Homotopy Perturbation Method. ProQuest.[Link]

  • WO2006115456A1 - Synthesis of 1-aminopiperidine.
  • CN104356096A - Preparation method of N-aminopiperidine hydrochloride.

Sources

Troubleshooting

Technical Support Center: Optimizing 4-Methylpiperidin-1-amine Dihydrochloride Synthesis

Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for 4-Methylpiperidin-1-amine 2HCl Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2] Executiv...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Active Ticket ID: CHEM-SUP-8821 Subject: Yield Improvement & Troubleshooting for 4-Methylpiperidin-1-amine 2HCl Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]

Executive Summary

You are encountering yield issues with 4-Methylpiperidin-1-amine dihydrochloride (CAS: 135465-98-6 for free base; salt forms vary).[1][2] This is a hydrazine derivative, distinct from its common isomer 4-Amino-1-methylpiperidine.[1][2]

Low yields in this synthesis typically stem from three specific failure points:

  • Over-reduction during the conversion of the nitroso intermediate (cleaving the N-N bond).

  • Poor isolation of the highly water-soluble free base from aqueous reaction streams.[2]

  • Hygroscopicity of the dihydrochloride salt leading to "oiling out" rather than crystallization.

This guide provides a modular troubleshooting approach to address these specific bottlenecks.

Module 1: Route Selection & Strategy

Q: Which synthetic route offers the highest yield for gram-to-kilo scale?

A: For scalability and yield, the Nitrosation-Reduction route is superior (60–80% potential), despite being a two-step process.[2] The Direct Amination (HOSA) route is faster (one step) but typically caps at 30–50% yield due to steric hindrance at the piperidine nitrogen and competing side reactions.[2]

Comparative Workflow Diagram

SynthesisRoutes cluster_legend Yield Impact Factors node_start 4-Methylpiperidine (Starting Material) node_nitroso Intermediate: N-Nitroso-4-methylpiperidine node_start->node_nitroso NaNO2, HCl (Quant. Yield) node_base Target Free Base: 4-Methylpiperidin-1-amine node_start->node_base Route B: HOSA (Direct Amination) node_reduce Step 2: Reduction (Zn/AcOH or LiAlH4) node_nitroso->node_reduce Critical Step: Control Temp < 10°C node_reduce->node_base Workup: Base Extraction node_hosa Reagent: Hydroxylamine-O-sulfonic acid (HOSA) node_hosa->node_base node_salt Final Product: Dihydrochloride Salt (Solid Precipitate) node_base->node_salt HCl (gas) in Et2O or Dioxane node_legend Route A: Higher Yield, Safety Risk (Nitrosamine) Route B: Lower Yield, Safer Process

Figure 1: Comparison of synthetic pathways. Route A (Nitrosation) is recommended for yield optimization.[1][2]

Module 2: The Nitrosation-Reduction Protocol (High Yield)

This is the industry-standard approach. The nitrosation is quantitative; the yield loss occurs during reduction.

Phase 1: Nitrosation[1][2][3]
  • Protocol: React 4-methylpiperidine with

    
     in dilute HCl at 0–5°C.
    
  • Checkpoint: This step rarely fails. If yield is low here, check pH (must be < 3) to ensure the nitrosyl cation forms.[2]

Phase 2: Reduction (The Bottleneck)

Q: My yield drops after Zinc/Acetic Acid reduction. Why? A: Zinc reduction often traps the product in a zinc-amine complex, which is not released during standard basic workup.[2] Furthermore, high temperatures (


) cause N-N bond cleavage, reverting the product back to the starting material (4-methylpiperidine).[2]

Optimized Protocol (Zn/AcOH):

  • Cooling is Critical: Maintain reaction temperature below 15°C during Zn addition.

  • Zinc Activation: Use activated zinc dust (wash with dilute HCl, then water, then acetone, and dry) to ensure rapid initiation without heating.[2]

  • The "Chelation Breaker" Workup:

    • After reaction, filter off excess Zn.[2]

    • Basify strongly with 50% NaOH (not

      
      ) until the zinc precipitate redissolves as sodium zincate (
      
      
      
      ).[1][2] The solution should be clear and highly basic (pH > 12).[2]
    • Only then extract with Diethyl Ether or DCM.[2] This releases the hydrazine from the zinc complex.

Alternative Reductant (LiAlH4): If Zn/AcOH yields remain stubborn (<50%), switch to


 in THF .
  • Pros: Cleaner reaction profile; no zinc complexes.[2]

  • Cons: Requires strictly anhydrous conditions.[2]

  • Yield: Typically 70–85%.[2]

Module 3: Isolation & Salt Formation (The "Oiling Out" Fix)

Users often synthesize the molecule successfully but lose it during isolation because the dihydrochloride salt is extremely hygroscopic and tends to form an oil.

Troubleshooting Table: Isolation Failures
SymptomProbable CauseCorrective Action
Product is an oil Residual water or solventThe free base is a liquid.[1][2] The salt must be formed in anhydrous conditions. Do not use aqueous HCl.[2]
Gummy precipitate Mono- vs. Dihydrochloride mixYou likely have a mix of HCl stoichiometries.[1][2] Ensure excess HCl (3.0+ equivalents).
Low recovery Product stuck in aqueous phaseThe free base is highly water-soluble (

).[1][2] Use continuous extraction with DCM for 12+ hours or salt out the aqueous phase with NaCl before extraction.
Best Practice Protocol for Salt Formation
  • Dry the Base: Dry the organic extract (containing the free amine) over

    
     for at least 4 hours. Filter.
    
  • Solvent Swap: Evaporate the extraction solvent (e.g., DCM) and redissolve the oil in anhydrous diethyl ether or MTBE .[2]

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane dropwise with vigorous stirring.

    • Do not use concentrated aqueous HCl.[2]

  • Crystallization: A white precipitate should form immediately.[2] If it oils out, add a seed crystal or scratch the glass.[2] If it remains an oil, decant the solvent, add fresh dry ether, and sonicate.[2]

Module 4: Isomer Alert (Critical Quality Control)

Q: My NMR shows a singlet at 2.2 ppm but the coupling patterns are wrong. A: You may have inadvertently purchased or synthesized 4-Amino-1-methylpiperidine (CAS: 41838-46-4).[1][2]

  • Target (4-Methylpiperidin-1-amine): The amino group is on the Nitrogen .[1][2] The ring nitrogen is not basic (it's a hydrazine).[2]

  • Isomer (4-Amino-1-methylpiperidine): The amino group is on Carbon-4 .[1][2] The ring nitrogen is a tertiary amine.

Verification:

  • Perform a Silver Nitrate Test : N-amino compounds (hydrazines) will reduce

    
     to metallic silver (black precipitate).[1][2] The C-amino isomer will not.[1][2]
    

References

  • ChemicalBook. Synthesis of 1-Amino-4-methylpiperazine (Analogous Chemistry). Retrieved from .[2] (Provides baseline conditions for N-nitroso reduction of methyl-piperidine derivatives).

  • Google Patents. Preparation method for 4-methylenepiperidine derivatives.[1][2] Patent CN108017573B.[2] Retrieved from . (Discusses piperidine ring manipulation and salt formation strategies).

  • Organic Syntheses. Hydroxylamine-O-sulfonic acid: A Versatile Synthetic Reagent.[1][2] Org.[2][3][4][5][6] Synth. 1977, 57,[2] 58. Retrieved from .[2] (Authoritative source for the HOSA amination mechanism).

  • Sigma-Aldrich. N-Methylpiperidin-4-amine dihydrochloride Product Sheet. Retrieved from .[1][2] (Used for physical property verification of the isomer/salt forms).

  • BenchChem. Synthesis of N-Methyl-1-(piperidin-4-yl)methanamine. Retrieved from .[2] (Reference for reductive amination workflows in piperidine systems).

Sources

Optimization

optimization of catalytic conditions for 4-Methyl-piperidin-1-ylamine dihydrochloride reactions

Technical Support Center: Catalytic Optimization for 4-Methyl-piperidin-1-ylamine Dihydrochloride Reactions Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Catalytic Optimization for 4-Methyl-piperidin-1-ylamine Dihydrochloride Reactions

Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on the use of 4-Methyl-piperidin-1-ylamine dihydrochloride (CAS: 1965310-03-5). This hydrazine-derived building block is highly valued in drug discovery for synthesizing target compounds like epigenetic modulators[1] and tricyclic cannabinoid receptor ligands[2]. It is also utilized in generating phosphine-free hydrazone ligands for cross-coupling[3]. However, the presence of the dihydrochloride salt and the chemically sensitive N–N bond present unique catalytic challenges. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to optimize your workflows.

Troubleshooting & FAQs

Q1: Why am I observing <10% conversion in my Palladium-catalyzed Buchwald-Hartwig cross-coupling with this reagent? A1: The most common point of failure is incomplete in situ free-basing. Because the reagent is a dihydrochloride salt, it introduces two equivalents of HCl into your reaction mixture. If you use a standard 1.2–1.5 equivalents of base (calculated for a free amine), the reaction environment remains acidic. This poisons the palladium catalyst and prevents the formation of the nucleophilic free amine. Causality & Solution: You must use at least 3.0 to 3.5 equivalents of a strong, non-nucleophilic base such as Sodium tert-butoxide (NaOtBu). The base must neutralize the two equivalents of HCl before the catalytic cycle can begin.

Q2: I increased the base equivalents, but now my LC-MS shows significant N–N bond cleavage rather than the desired N-aryl product. How do I prevent this degradation? A2: N-aminopiperidines are highly susceptible to N–N bond cleavage via β-hydride elimination or direct oxidative addition by Pd(II) intermediates. This occurs when the reductive elimination step of the catalytic cycle is too slow. Causality & Solution: The choice of ligand is critical. Small or highly flexible phosphine ligands (like BINAP or dppf) fail to force the sterically congested N-aryl-N-aminopiperidine out of the coordination sphere. By switching to a bulky, electron-rich biaryl phosphine ligand like BrettPhos, you dramatically accelerate the reductive elimination step, outcompeting the N–N degradation pathway.

Q3: When using this reagent for acid-catalyzed hydrazone formation (condensation), my yields are inconsistent. What is the optimal approach? A3: Hydrazone condensation requires a mildly acidic environment (pH 4.5–5.5) to activate the carbonyl electrophile without fully protonating the nucleophilic primary amine. The dihydrochloride salt inherently drops the pH below 2.0, completely halting the reaction[3]. Causality & Solution: Do not use strong bases here. Instead, add exactly 2.0 equivalents of Sodium Acetate (NaOAc). This buffers the system by neutralizing the HCl and generating acetic acid in situ, perfectly tuning the pH to the optimal ~5.0 range.

Mechanistic Visualization: Buchwald-Hartwig Amination Cycle

G Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (Aryl Halide) Pd0->OxAdd PdII Pd(II)(Ar)(X)L_n OxAdd->PdII AmineCoord Amine Coordination (4-Me-Pip-NH2) PdII->AmineCoord Base Base Neutralization (Removes 2x HCl) Base->AmineCoord Critical Step PdII_Amido Pd(II)(Ar)(NH-Pip)L_n AmineCoord->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim Bulky Ligands (BrettPhos) Degradation N-N Bond Cleavage (Side Reaction) PdII_Amido->Degradation Small Ligands (Slow Elimination) RedElim->Pd0 Regenerates Catalyst Product N-Aryl-N-aminopiperidine Product RedElim->Product

Catalytic cycle of N-aminopiperidine cross-coupling, highlighting the critical points of failure.

Quantitative Data: Optimization of Buchwald-Hartwig Amination

The following table summarizes the causal relationship between reaction conditions and product yield when coupling 4-Methyl-piperidin-1-ylamine dihydrochloride with a standard aryl bromide.

Base (Equivalents)LigandSolventYield (%)Primary Observation / Issue
NaOtBu (1.5 eq)BINAPToluene< 10%Catalyst poisoning; incomplete free-basing.
NaOtBu (3.5 eq)BINAPToluene45%Significant N–N bond cleavage observed.
NaOtBu (3.5 eq) BrettPhos Toluene 92% Optimal; rapid reductive elimination.
Cs2CO3 (3.5 eq)BrettPhos1,4-Dioxane88%Excellent alternative for base-sensitive substrates.

Self-Validating Experimental Protocols

Protocol A: Optimized Palladium-Catalyzed Buchwald-Hartwig Amination Objective: Achieve >90% yield while suppressing N–N bond cleavage.

  • In Situ Free-Basing: In an oven-dried Schlenk flask under argon, add 4-Methyl-piperidin-1-ylamine dihydrochloride (1.0 eq) and NaOtBu (3.5 eq) to anhydrous toluene (0.2 M). Stir at room temperature for 30 minutes.

    • Validation Check: The mixture will transition from a chunky suspension to a fine white precipitate (NaCl) with a clear supernatant, confirming the release of the free amine.

  • Catalyst Activation: To the mixture, add the Aryl Halide (1.0 eq), Pd2(dba)3 (0.02 eq), and BrettPhos (0.04 eq).

  • Reaction Execution: Heat the reaction mixture to 100°C for 4–6 hours.

    • Validation Check: A successful catalytic cycle is indicated by a color shift from dark purple/red (Pd2(dba)3) to a pale yellow or light brown solution. A sudden appearance of black precipitate indicates catalyst death (Pd black) and requires immediate troubleshooting of oxygen ingress.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove inorganic salts, and concentrate under reduced pressure.

Protocol B: Buffered Hydrazone Condensation Objective: Synthesize hydrazone intermediates with precise pH control[3].

  • Buffer Preparation: Dissolve 4-Methyl-piperidin-1-ylamine dihydrochloride (1.0 eq) and anhydrous Sodium Acetate (2.0 eq) in anhydrous methanol (0.5 M).

    • Validation Check: Spot the solution on pH paper. It must read between 4.5 and 5.5. If it is <4.0, add trace amounts of additional NaOAc until the buffer stabilizes.

  • Condensation: Add the target aldehyde or ketone (1.0 eq) dropwise. Stir at room temperature for 2–4 hours.

    • Validation Check: The formation of the hydrazone product often results in the precipitation of the product or a distinct shift in TLC Rf value (typically less polar than the starting carbonyl).

  • Isolation: Quench with water, extract with dichloromethane (3x), dry over Na2SO4, and concentrate.

References

  • Title: Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase Source: Journal of Medicinal Chemistry (PMC) URL:[Link]

  • Title: Mastering tricyclic ring systems for desirable functional cannabinoid activity Source: European Journal of Medicinal Chemistry (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Removal Guide for 4-Methyl-piperidin-1-ylamine Dihydrochloride

Executive Summary & Technical Context This guide addresses the removal of residual solvents (methanol, ethanol, dichloromethane, toluene, and water) from 4-Methyl-piperidin-1-ylamine dihydrochloride . As a hydrazine deri...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context

This guide addresses the removal of residual solvents (methanol, ethanol, dichloromethane, toluene, and water) from 4-Methyl-piperidin-1-ylamine dihydrochloride . As a hydrazine derivative salt, this compound presents unique challenges:

  • Hygroscopicity: The dihydrochloride salt form is prone to absorbing atmospheric moisture, leading to "oiling out" or clumping.

  • Lattice Solvation: Polar solvents (MeOH, H₂O) often incorporate into the crystal lattice, resisting standard vacuum drying.

  • Thermal Sensitivity: While the salt is more stable than the free base, the N-N hydrazine bond carries a risk of degradation/oxidation at sustained high temperatures (>60°C).

Regulatory Standard: All protocols aim to reduce solvents below ICH Q3C (R8) limits.

Diagnostic Troubleshooting (Q&A)

Q1: My sample remains a sticky gum or oil even after hours of vacuum drying. Is it impure?

Diagnosis: This is likely solvent entrapment or hygroscopicity , not necessarily chemical impurity. Technical Insight: Amine dihydrochlorides often form amorphous solids that trap solvent molecules deep within the bulk material. If the material was lyophilized or rotary evaporated rapidly, it forms a "skin" that prevents internal solvent diffusion. Solution: Do not apply more heat.[1] Switch to Protocol C (Trituration) to induce crystallization and break the amorphous structure.

Q2: 1H-NMR shows persistent Methanol/Ethanol peaks that do not decrease with drying.

Diagnosis: You are dealing with a solvate (crystal lattice inclusion). Technical Insight: The alcohol molecules are hydrogen-bonded to the chloride ions or the ammonium centers. Standard vacuum drying removes surface solvent but not lattice solvent. Solution: Use Protocol B (Azeotropic Displacement) . You must introduce a "displacing solvent" (like Toluene or Isopropanol) that disrupts these bonds but does not itself solvate strongly.

Q3: The solid is turning yellow/brown during drying at 60°C.

Diagnosis: Oxidative degradation or Miller-Urey type thermal decomposition of the hydrazine moiety. Technical Insight: 1-Amino-piperidines are hydrazines. Even as salts, they can be sensitive to oxygen at elevated temperatures. Solution:

  • Stop heating immediately.

  • Ensure your vacuum oven is backfilled with Argon or Nitrogen , never ambient air.

  • Limit drying temperature to 40–45°C .

Decision Matrix: Selecting the Right Protocol

Use the following logic flow to determine the correct solvent removal strategy for your specific situation.

SolventRemovalStrategy Start Start: Analyze Sample State StateCheck Is the sample Solid or Oily/Sticky? Start->StateCheck Sticky Sticky/Gummy StateCheck->Sticky Oily Solid Free-flowing Solid StateCheck->Solid Powder Trituration Protocol C: Trituration (Induce Crystallization) Sticky->Trituration Trituration->Solid After filtering NMRCheck Check 1H-NMR for Solvents Solid->NMRCheck SolventType Which solvent is present? NMRCheck->SolventType Volatile Surface Solvents (DCM, Et2O, unbound EtOH) SolventType->Volatile Lattice Lattice Solvents (MeOH, H2O, bound EtOH) SolventType->Lattice VacDry Protocol A: Standard Vacuum Drying (<45°C) Volatile->VacDry Azeotrope Protocol B: Azeotropic Displacement (w/ Toluene or IPA) Lattice->Azeotrope Azeotrope->VacDry Final Polish

Figure 1: Decision tree for selecting the appropriate drying methodology based on physical state and solvent type.

Step-by-Step Experimental Protocols

Protocol A: Standard Vacuum Drying (Surface Solvents)

Best for: Removing non-polar solvents (DCM, Hexanes) or loosely bound ethers.

  • Preparation: Place the solid in a vacuum oven tray. Spread it thin (max depth: 5 mm) to maximize surface area.

  • Atmosphere: Flush the oven with Nitrogen (N₂) three times to remove oxygen.

  • Ramp: Apply vacuum (< 10 mbar). Slowly ramp temperature to 40°C .

  • Duration: Dry for 12–24 hours.

  • Verification: Check weight loss (LOD) or NMR. If solvent remains, proceed to Protocol B.

Protocol B: Azeotropic Displacement (Lattice Solvents/Water)

Best for: Removing stubborn Methanol, Ethanol, or Water. Mechanism: Toluene forms azeotropes with alcohols/water, lowering the boiling point and "carrying" the trapped solvent out.

  • Dissolution/Suspension:

    • Place the crude salt in a round-bottom flask.

    • Add Toluene (10 mL per gram of solid). If the solid is very insoluble, add a minimal amount of Isopropanol (IPA) to create a slurry.

  • Rotary Evaporation:

    • Connect to a rotovap. Set bath to 45°C .

    • Evaporate to dryness.[2] The toluene will co-distill with the residual methanol/water.

  • Repeat:

    • Re-suspend the resulting solid in fresh Toluene.

    • Evaporate again. Repeat 2–3 times.

  • Final Drying: Transfer the resulting solid to the vacuum oven (Protocol A) to remove the trace Toluene.

Protocol C: Trituration (For Sticky/Oily Samples)

Best for: Converting gums into filterable solids and squeezing out trapped mother liquor.

  • Solvent Selection: Use Diethyl Ether (Et₂O) or Methyl tert-butyl ether (MTBE) . These are poor solvents for the dihydrochloride salt but good for organic impurities.

  • Procedure:

    • Add the oily residue to a flask.

    • Add Et₂O or MTBE (20 mL per gram).

    • Sonicate for 15–30 minutes. The oil should harden and break into a white powder.

    • Tip: If it remains sticky, scratch the glass side of the flask with a spatula to induce nucleation.

  • Filtration:

    • Filter the solid under a blanket of Nitrogen (to prevent moisture absorption).

    • Wash the cake with fresh ether.

  • Dry: Proceed to Protocol A immediately.

Reference Data

Table 1: ICH Q3C (R8) Limits for Common Solvents

Ensure your final product meets these limits for pharmaceutical applications.

SolventClassPDE (mg/day)Concentration Limit (ppm)Azeotrope with Toluene?
Methanol 230.03,000Yes (63.8°C)
Ethanol 350.05,000Yes (76.7°C)
Dichloromethane 26.0600No
Toluene 28.9890N/A
Acetone 350.05,000Yes
Water N/AN/AN/AYes (85°C)

Note: Class 3 solvents should be limited to 5000 ppm (0.5%) unless higher levels are justified.[3]

References

  • International Council for Harmonisation (ICH). ICH Guideline Q3C (R8) on Impurities: Guideline for Residual Solvents. (2021).[4] [Link]

  • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. (Solvent properties and salt formation).[5][6] John Wiley & Sons.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2737531, 4-Amino-1-methylpiperidine (Isomer Reference). [Link]

  • Byrn, S. R., et al. Solid-State Chemistry of Drugs. (Mechanisms of solvate formation and drying).[6] SSCI, Inc.

Sources

Optimization

Technical Guide: Scale-Up &amp; Troubleshooting for 4-Methyl-piperidin-1-ylamine Dihydrochloride

The following technical guide addresses the scale-up challenges for 4-Methyl-piperidin-1-ylamine dihydrochloride (CAS: 2055604-52-1 / Free base analogues). It focuses on the N-amination of 4-methylpiperidine using Hydrox...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the scale-up challenges for 4-Methyl-piperidin-1-ylamine dihydrochloride (CAS: 2055604-52-1 / Free base analogues). It focuses on the N-amination of 4-methylpiperidine using Hydroxylamine-O-sulfonic acid (HOSA) , which is the preferred industrial route over the hazardous N-nitrosation/reduction pathway.

Executive Summary

The production of 4-Methyl-piperidin-1-ylamine dihydrochloride involves the electrophilic N-amination of 4-methylpiperidine. While the chemistry appears straightforward on a gram scale, kilogram-to-ton scale-up introduces critical hazards regarding exotherm control , mixing efficiency (mass transfer) , and salt hygroscopicity . This guide provides a self-validating protocol to mitigate thermal runaway risks and ensure high-purity isolation.

Phase 1: Reaction Engineering (N-Amination)

The core reaction utilizes Hydroxylamine-O-sulfonic acid (HOSA) in an aqueous alkaline medium. The reaction is biphasic and highly exothermic.

Reaction Scheme:



Critical Process Parameters (CPPs)
  • Temperature Control (

    
    ):  HOSA decomposes rapidly above 
    
    
    
    in alkaline solution, releasing ammonia and reducing yield.
  • pH Maintenance (

    
    ):  The secondary amine must be free (unprotonated) to react, but excessively high pH can hydrolyze HOSA before it reacts.
    
  • Agitation: The reaction is often heterogeneous (organic amine + aqueous HOSA). Poor mixing leads to local "hot spots" and impurity formation.

Troubleshooting: Reaction Phase
SymptomRoot CauseCorrective Action
Low Yield (< 50%) HOSA Decomposition: Reagent added too fast or T >

.
Protocol Adjustment: Implement a "dose-controlled" addition loop. Add HOSA solution/solid over 4–6 hours, maintaining

.
High Residual Starting Material Stirring Efficiency: Mass transfer limitation in biphasic system.Engineering Fix: Use a high-shear impeller or increase RPM. Ensure Reynolds number (

) > 10,000.
"Gumming" or Solidification Sulfate Precipitation:

or

precipitates at high concentration.
Dilution: Add water to maintain solubility, or switch to KOH (higher solubility of sulfate byproducts than NaOH).

Phase 2: Work-Up & Impurity Control

The primary impurities are the unreacted 4-methylpiperidine and the tetrazene dimer (formed by oxidation of the hydrazine product).

Diagram: Impurity Pathways & Process Logic

G cluster_0 Critical Control Points Start 4-Methylpiperidine Intermed Reaction Matrix (Biphasic) Start->Intermed Feed HOSA HOSA Reagent HOSA->Intermed Slow Addition (T < 10°C) Product 1-Amino-4-methylpiperidine Intermed->Product N-Amination Impurity2 Impurity B: Residual Amine Intermed->Impurity2 Incomplete Conversion Impurity1 Impurity A: Tetrazene Dimer Product->Impurity1 Oxidation (Air/Heat)

Caption: Reaction pathway showing critical control points to prevent dimer formation (Impurity A) and incomplete conversion (Impurity B).

Troubleshooting: Isolation

Q: The organic phase won't separate (Emulsion).

  • Cause: High viscosity of the hydrazine product combined with fine sulfate salts.

  • Fix: Filter the biphasic mixture through a Celite pad to remove suspended salts before separation. Add brine to increase aqueous density.

Q: Product discoloration (Yellow/Brown).

  • Cause: Oxidation of the hydrazine to azo/tetrazene species upon air exposure.

  • Fix: Perform all extractions under a Nitrogen (

    
    ) blanket. Add a trace antioxidant (e.g., sodium dithionite) during work-up if permissible.
    

Phase 3: Salt Formation (Dihydrochloride)

Converting the free base hydrazine to the dihydrochloride salt (


) is the most effective purification step but carries significant crystallization risks.

Protocol:

  • Dissolve crude free base in dry Ethanol or MTBE (5–10 volumes).

  • Cool to

    
    .
    
  • Slowly purge HCl gas or add HCl/EtOH solution (2.2 equivalents).

  • Exotherm Warning: This neutralization is extremely exothermic.

Troubleshooting: Salt Formation
SymptomRoot CauseCorrective Action
Product is a Sticky Gum/Oil Water Content: Presence of water prevents crystallization.Azeotropic Drying: Use Toluene/HCl or dry the free base solution with

before acid addition. Seed: Use a seed crystal from a previous pure batch.
Hygroscopicity (Wet Cake) Nature of Salt: Hydrazine

salts are inherently hygroscopic.
Handling: Filter under

or Argon. Dry in a vacuum oven at

with

desiccant. Do not expose to humid air.[1]
Low Melting Point Monohydrochloride: Incomplete salt formation.Stoichiometry Check: Ensure pH < 2. The monohydrochloride often has a lower MP and different solubility. Add excess HCl.

Validated Protocol Summary (Self-Check)

To ensure batch integrity, confirm these checkpoints before proceeding to the next step:

  • Reagent Check: Is the HOSA fresh? (Titrate if stored > 3 months; degraded HOSA lowers yield).

  • IPC (In-Process Control): Check GC/HPLC after 4 hours. Residual starting amine should be

    
    . If high, do not  add more HOSA immediately; check pH first.
    
  • Quench: Destroy excess HOSA with Acetone (forms oxime) before work-up to prevent explosions during distillation.

  • Salt Stoichiometry: Titrate the crude free base to determine exact mass for HCl addition.

References

  • HOSA Amination Mechanism & Scope

    • Wallace, T. J. "Hydroxylamine-O-sulfonic acid: A versatile synthetic reagent."[2] Aldrichimica Acta, 1980 , 13(1), 3–11.

  • Safety in Hydrazine Synthesis

    • Dunn, P. J., et al. "Green Chemistry in the Pharmaceutical Industry." Wiley-VCH, 2010. (Discusses avoidance of N-nitroso routes).
  • Purification of Hydrazine Salts

    • Patent US4963232A. "Process for producing a purified hydrazine hydrate."[3][4] (Principles of salt separation and distillation).

  • General Piperidine Synthesis

    • Xu, F., et al.[5] "Efficient Chlorination of Amino Alcohols... for Piperidine Synthesis."[5] J. Org.[5] Chem., 2008 , 73, 312.[5]

Sources

Reference Data & Comparative Studies

Validation

Validating the Structure of 4-Methyl-piperidin-1-ylamine Dihydrochloride: A Comparative Analytical Guide

Topic: Validating the Structure of 4-Methyl-piperidin-1-ylamine Dihydrochloride Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Abstract The struc...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating the Structure of 4-Methyl-piperidin-1-ylamine Dihydrochloride Derivatives Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Abstract

The structural validation of 4-Methyl-piperidin-1-ylamine dihydrochloride (CAS: 91400-12-3 / 1254142-72-9 derivatives) presents a unique challenge in medicinal chemistry due to the prevalence of regioisomeric impurities. This guide provides a rigorous, data-driven framework to distinguish the target N-amino piperidine from its common C-amino isomer (1-Methyl-piperidin-4-ylamine) and validate its salt stoichiometry. We synthesize comparative analytical data, step-by-step protocols, and mechanistic insights to establish a self-validating quality control system.

The Structural Challenge: Target vs. Imposter

In drug development, N-amino piperidines (hydrazines) are privileged scaffolds often used to generate diverse libraries. However, they are frequently confused with their thermodynamically stable isomers.

  • The Target (N-Amino): 4-Methyl-piperidin-1-ylamine. The amino group is attached to the ring nitrogen (forming a hydrazine moiety). The methyl group is on Carbon-4.

  • The Imposter (C-Amino): 1-Methyl-piperidin-4-ylamine.[1] The amino group is on Carbon-4.[2] The methyl group is on the ring nitrogen.[3]

Why this matters: The chemical reactivity of a hydrazine (


) is fundamentally different from a primary amine (

). Mistaking one for the other will lead to failed coupling reactions and erroneous SAR (Structure-Activity Relationship) data.
Comparative Analytical Matrix
FeatureTarget: 4-Methyl-piperidin-1-ylamine 2HCl Alternative: 1-Methyl-piperidin-4-ylamine 2HCl Differentiation Power
Methyl

H NMR
Doublet (

~0.9-1.0 ppm)
Singlet (

~2.2-2.8 ppm)
High (Definitive)
Basicity (

)
Lower (Hydrazine

is less basic)
Higher (Tertiary amine

)
Medium
Redox Activity Oxidizable (Reduces

)
Inert to mild oxidantsHigh (Functional)
Mass Spec (Frag) Loss of

(17 Da) or


-cleavage (Loss of

)
High
Salt Form Dihydrochloride (2HCl)Dihydrochloride (2HCl)Low (Requires titration)

Strategic Validation Workflow

The following decision tree illustrates the logic flow for unequivocally validating the structure.

ValidationWorkflow Start Crude Sample (White Crystalline Solid) NMR_H1 1. 1H NMR Analysis (D2O or DMSO-d6) Start->NMR_H1 Methyl_Check Check Methyl Signal Region (0.8 - 3.0 ppm) NMR_H1->Methyl_Check Isomer_C Singlet @ ~2.3 ppm (N-Methyl Detected) Methyl_Check->Isomer_C Singlet Found Isomer_N Doublet @ ~0.9 ppm (C-Methyl Detected) Methyl_Check->Isomer_N Doublet Found Result_Fail REJECT: Wrong Isomer (1-Methyl-piperidin-4-ylamine) Isomer_C->Result_Fail Salt_Val 2. Salt Stoichiometry (AgNO3 Titration) Isomer_N->Salt_Val Hydrazine_Val 3. Functional Group Check (KIO3 Titration) Salt_Val->Hydrazine_Val Result_Pass PASS: Target Structure (4-Methyl-piperidin-1-ylamine) Hydrazine_Val->Result_Pass

Figure 1: Logical workflow for structural differentiation and validation.

Detailed Experimental Protocols

Protocol A: NMR Differentiation (The "Smoking Gun")

This protocol relies on the distinct magnetic environment of the methyl group. In the target compound, the methyl group is attached to a carbon atom (


), resulting in spin-spin splitting (doublet). In the alternative isomer, the methyl is attached to nitrogen (

), appearing as a singlet.

Materials:

  • Solvent:

    
     (preferred for salts) or 
    
    
    
    .
  • Internal Standard: Maleic acid (optional for qNMR).

Procedure:

  • Dissolve ~10 mg of the sample in 0.6 mL of solvent.

  • Acquire a standard

    
    H spectrum (min 16 scans).
    
  • Critical Analysis Zone:

    • Target (4-Methyl-piperidin-1-ylamine): Look for a doublet at

      
       0.90 – 1.05 ppm  (
      
      
      
      Hz). This confirms the
      
      
      connectivity.
    • Alternative (1-Methyl-piperidin-4-ylamine): Look for a sharp singlet at

      
       2.20 – 2.80 ppm . This indicates an 
      
      
      
      group.
  • Secondary Verification: The

    
    -protons (adjacent to N) in the target compound will appear as broad multiplets around 3.0-3.5 ppm due to the electron-withdrawing effect of the hydrazine nitrogen.
    
Protocol B: Salt Stoichiometry & Hydrazine Quantification

Validating the "dihydrochloride" aspect is crucial for formulation. We use a dual-titration method: Argentometric for Chloride and Iodate for Hydrazine.

1. Chloride Content (AgNO3 Titration)
  • Principle:

    
    .
    
  • Target Theoretical Cl%:

    
     (Calculated for 
    
    
    
    , MW ~187.11).
  • Step-by-Step:

    • Dissolve 50 mg of sample in 50 mL deionized water.

    • Add 1 mL

      
       indicator (5% w/v).
      
    • Titrate with 0.1 N

      
       until a persistent reddish-brown precipitate forms.
      
    • Calculation:

      
      .
      
    • Acceptance Criteria:

      
       (Consistent with 2HCl). A result ~19% indicates a monohydrochloride.
      
2. Hydrazine Content (Andrews Titration)
  • Principle: Hydrazines are quantitatively oxidized by Potassium Iodate (

    
    ) in strong acid conditions.[4][5] Simple amines (like the impurity) do not react under these conditions.
    
  • Reaction:

    
    .
    
  • Step-by-Step:

    • Dissolve 30 mg of sample in 20 mL of 6M HCl (Critical: must be strong acid to prevent iodine formation).

    • Add 5 mL of

      
       (Chloroform).
      
    • Titrate with 0.05 M

      
       with vigorous shaking.
      
    • Endpoint: The chloroform layer turns violet (iodine formation) then suddenly becomes colorless (conversion to

      
      ).
      
    • Significance: Only the target N-amino compound will consume titrant. The C-amino isomer is inert here.

Advanced Structural Confirmation (2D NMR)

For regulatory filings, 2D NMR (NOESY) establishes the spatial orientation of the 4-methyl group (axial vs. equatorial).

NOESY_Correlations Figure 2: Key NOE correlations to determine Methyl stereochemistry. Equatorial Methyl (preferred) shows strong NOE to Axial protons. Me Me-4 (Doublet) H4 H-4 (Methine) Me->H4 Strong (COSY) H3ax H-3/5 (Axial) Me->H3ax Strong NOE (If Me is Equatorial) H3eq H-3/5 (Equatorial) Me->H3eq Weak NOE

Interpretation:

  • In the preferred chair conformation, the bulky 4-methyl group typically adopts an equatorial position to minimize 1,3-diaxial strain.

  • Observation: Strong NOE correlations between the Methyl group protons and the axial protons at C3/C5 confirm the equatorial orientation of the methyl group.

Summary of Specifications

TestMethodAcceptance Criteria
Identity

H NMR (

)
Doublet at ~0.95 ppm; Absence of singlet at ~2.3 ppm.
Assay (Titration)

(Chloride)

(Confirms 2HCl).
Assay (Functional)

Titration

(Confirms Hydrazine moiety).
Purity HPLC-UV/ELSD

area. Note: UV detection is weak; ELSD or CAD is recommended.
References
  • Comparison of Piperidine Isomers by NMR

    • ChemicalBook. (2025).[6][7][8][9][10] "1H NMR Spectrum of 4-Methylpiperidine." Retrieved from .

    • BenchChem.[9] (2025).[6][7][8][9][10] "NMR Analysis of Anilino-piperidines: Distinguishing Axial and Equatorial Protons." Retrieved from .

  • Hydrazine Titration Methodology

    • Jamieson, G. S.[5] (1912). "A Volumetric Method for the Determination of Hydrazine."[4][5] American Journal of Science. Retrieved from .

    • NRC.gov. (2025).[6][7][8][9][10] "Determination of Hydrazine by Titration." Retrieved from .

  • Mass Spectrometry of Piperidines

    • Miami University. (2025).[6][7][8][9][10] "Mass Spectrometry: Fragmentation of Cyclic Amines." Retrieved from .

  • Compound Data & Safety

    • PubChem.[6][11] (2025).[6][7][8][9][10] "4-Amino-1-methylpiperidine (Isomer Comparison)." National Library of Medicine. Retrieved from .

Sources

Comparative

cross-reactivity of 4-Methyl-piperidin-1-ylamine dihydrochloride in biological systems

Technical Evaluation & Comparison Guide: 4-Methyl-piperidin-1-ylamine Dihydrochloride Part 1: Executive Summary & Strategic Positioning Compound Identity: Name: 4-Methyl-piperidin-1-ylamine dihydrochloride CAS: 1254125-9...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Evaluation & Comparison Guide: 4-Methyl-piperidin-1-ylamine Dihydrochloride

Part 1: Executive Summary & Strategic Positioning

Compound Identity:

  • Name: 4-Methyl-piperidin-1-ylamine dihydrochloride

  • CAS: 1254125-98-6 (Free base analog: 4-Methyl-1-piperidinamine)

  • Class: N-Amino Cyclic Amine (1,1-Disubstituted Hydrazine)

  • Primary Application: Building block for hydrazones, pyrazoles, and urea derivatives in medicinal chemistry; fragment for kinase and GPCR inhibitor design.

Strategic Context: In modern drug discovery, 4-Methyl-piperidin-1-ylamine serves as a critical "steered" variant of the standard piperidin-1-ylamine. The C4-methyl group introduces steric bulk and lipophilicity, often used to break molecular symmetry, improve blood-brain barrier (BBB) penetration, or induce conformational lock in the piperidine ring. However, its N-amino (hydrazine) motif presents unique cross-reactivity challenges —specifically regarding nitrosamine formation risks and off-target aldehyde scavenging—that distinguish it from C-amino analogs (e.g., 4-aminopiperidine).

Part 2: Comparative Technical Analysis

This section objectively compares 4-Methyl-piperidin-1-ylamine against its two primary structural alternatives: the non-methylated Piperidin-1-ylamine and the bioisostere Morpholin-4-ylamine .

Physicochemical & Reactivity Profile
Feature4-Methyl-piperidin-1-ylamine Piperidin-1-ylamine Morpholin-4-ylamine Implication
LogP (Calc) ~1.2~0.8~ -0.2Methyl group increases lipophilicity; better for CNS targets but higher non-specific binding risk.
pKa (Conj. Acid) ~8.9~9.1~7.5The methyl group exerts a weak inductive effect. Morpholine is significantly less basic.
Nucleophilicity High (Alpha-effect)High (Alpha-effect)ModerateExcellent for hydrazone formation; high risk of non-specific conjugation.
hERG Risk High ModerateLowPiperidines are privileged scaffolds for hERG channel blocking; the methyl group can exacerbate this via hydrophobic interaction.
Nitrosamine Risk Critical (Forms MeNP analog)Critical (Forms N-nitrosopiperidine)Critical (Forms NMOR)All 1,1-disubstituted hydrazines can oxidize to nitrosamines.
Biological Cross-Reactivity Assessment

"Cross-reactivity" for this molecule is defined by three distinct mechanisms in biological systems:

  • Chemical Cross-Reactivity (Aldehyde Scavenging): As a hydrazine derivative, the molecule reacts spontaneously with endogenous carbonyls (e.g., Pyridoxal Phosphate/Vitamin B6, Glucose, Methylglyoxal) to form hydrazones. This can lead to vitamin depletion or false positives in biochemical assays relying on carbonyl detection.

  • Toxicological Cross-Reactivity (Nitrosamine Precursor): Under oxidative stress or specific manufacturing conditions, the N-N bond can be oxidized to form 1-nitroso-4-methylpiperidine , a potent carcinogen. This is a major regulatory concern (ICH M7).

  • Pharmacological Promiscuity: The 4-methylpiperidine moiety is a known "privileged structure" that often cross-reacts with Sigma-1 receptors and the hERG potassium channel .

Part 3: Experimental Protocols for Validation

To validate the suitability of this building block, the following self-validating protocols are recommended.

Protocol A: Chemical Selectivity & Hydrazone Stability Assay

Objective: Determine if the compound non-specifically scavenges physiological aldehydes (e.g., Pyridoxal Phosphate) compared to the intended target ketone.

  • Preparation: Prepare 10 mM stock solutions of 4-Methyl-piperidin-1-ylamine (Compound A) and Piperidin-1-ylamine (Control) in DMSO.

  • Competition System: In phosphate buffer (pH 7.4), mix Compound A (100 µM) with an equimolar mixture of Acetophenone (Target Ketone) and Pyridoxal Phosphate (Off-target Aldehyde).

  • Incubation: Incubate at 37°C for 4 hours.

  • Analysis: Quench with acetonitrile and analyze via LC-MS/MS.

  • Quantification: Calculate the Selectivity Index (SI):

    
    
    
    • Pass Criteria: SI > 10.

    • Failure: SI < 1 indicates high risk of Vitamin B6 depletion in vivo.

Protocol B: Oxidative Stability & Nitrosamine Precursor Screening

Objective: Assess the propensity of the hydrazine moiety to oxidize into a nitrosamine under forced degradation conditions.

  • System: Dissolve compound in 0.1 M HCl (simulating gastric fluid) containing 5 mM Sodium Nitrite (

    
    ).
    
  • Stress: Incubate at 37°C for 60 minutes.

  • Detection: Analyze via GC-MS or LC-HRMS (High Resolution) monitoring for the specific mass of 1-nitroso-4-methylpiperidine (M+ = 128.09 Da).

  • Control: Run parallel reaction with Morpholin-4-ylamine.

  • Result Interpretation: Detection of the nitroso species confirms the compound is a "Class 1" nitrosamine precursor requiring strict control strategies in drug substance manufacturing.

Part 4: Visualizing the Cross-Reactivity Pathways

The following diagram illustrates the dual pathways of cross-reactivity: Metabolic/Chemical scavenging and Oxidative toxicity.

CrossReactivityPathways cluster_Chemical Chemical Cross-Reactivity (Scavenging) cluster_Tox Toxicological Cross-Reactivity cluster_Pharma Pharmacological Promiscuity Compound 4-Methyl-piperidin-1-ylamine Aldehyde Endogenous Aldehydes (e.g., PLP/Vit B6) Compound->Aldehyde Nucleophilic Attack Oxidant Oxidative Stress / Nitrites (Manufacturing/In vivo) Compound->Oxidant Oxidation hERG hERG Channel (Cardiotoxicity) Compound->hERG Hydrophobic Binding Sigma Sigma Receptors (CNS Effects) Compound->Sigma Scaffold Recognition Hydrazone Stable Hydrazone (Vitamin Depletion) Aldehyde->Hydrazone Dehydration Nitrosamine 1-Nitroso-4-methylpiperidine (Carcinogen) Oxidant->Nitrosamine N-N Bond Preservation

Figure 1: Mechanistic pathways of 4-Methyl-piperidin-1-ylamine cross-reactivity in biological systems, highlighting vitamin depletion and nitrosamine formation risks.

Part 5: References

  • FDA Guidance for Industry. (2020). Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration.[1][2][3] Link

  • Darwich, C., et al. (2009). Kinetics of the Oxidation of N-Aminopiperidine with Chloramine. Kinetics and Catalysis. Link

  • European Medicines Agency. (2020).[3][4] Nitrosamine impurities in human medicinal products. EMA/369136/2020. Link

  • Kalgutkar, A. S., et al. (2005). Metabolism-Guided Drug Design and Optimization: Strategies and Tactics. Wiley-Interscience. (General reference for hydrazine metabolic liability).

  • BenchChem. (2025). Comparative Guide to Piperidine Building Blocks. Link

Sources

Validation

benchmarking 4-Methyl-piperidin-1-ylamine dihydrochloride against commercial standards

For researchers, scientists, and professionals in drug development, the purity and identity of starting materials and intermediates are foundational to the integrity of their work. This guide provides a comprehensive fra...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the purity and identity of starting materials and intermediates are foundational to the integrity of their work. This guide provides a comprehensive framework for benchmarking a batch of 4-Methyl-piperidin-1-ylamine dihydrochloride against commercial standards. We will delve into the causality behind experimental choices, provide detailed protocols for robust analytical characterization, and present a clear comparison of expected results.

Introduction: The Critical Role of Reference Standards

In the landscape of pharmaceutical research and development, a reference standard is a highly purified compound that is well-characterized and used as a benchmark for the quality control of active pharmaceutical ingredients (APIs) and their intermediates.[1] The use of a well-qualified reference standard ensures the identity, strength, and quality of a product, which is a regulatory requirement.[2] This guide will walk you through a multi-faceted analytical approach to qualify an in-house or newly sourced batch of 4-Methyl-piperidin-1-ylamine dihydrochloride against established commercial standards.

The molecule , 4-Methyl-piperidin-1-ylamine dihydrochloride, is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceuticals, and its conformation can influence biological activity.[3] The dihydrochloride salt form enhances solubility and stability. Our analytical strategy will therefore focus on confirming the chemical structure, assessing purity, and identifying any potential impurities.

Analytical Strategy: A Multi-Technique Approach

A robust characterization of a chemical reference standard relies on a combination of analytical techniques to provide orthogonal data, ensuring a comprehensive evaluation.[4] For 4-Methyl-piperidin-1-ylamine dihydrochloride, we will employ Nuclear Magnetic Resonance (NMR) spectroscopy for identity and purity, High-Performance Liquid Chromatography (HPLC) for high-sensitivity purity assessment and impurity profiling, and Mass Spectrometry (MS) for molecular weight confirmation.

cluster_0 Characterization Workflow Sample 4-Methyl-piperidin-1-ylamine dihydrochloride Sample NMR NMR Spectroscopy (Identity & qNMR Purity) Sample->NMR HPLC HPLC-UV (Purity & Impurity Profile) Sample->HPLC MS Mass Spectrometry (Molecular Weight) Sample->MS Data Comparative Data Analysis NMR->Data HPLC->Data MS->Data Report Qualification Report Data->Report

Caption: A typical workflow for the analytical characterization of a chemical reference standard.

Identity and Structural Confirmation

¹H and ¹³C NMR Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules.[4] It provides detailed information about the chemical environment of each proton and carbon atom, allowing for unambiguous confirmation of the molecule's identity.

For 4-Methyl-piperidin-1-ylamine dihydrochloride, the ¹H NMR spectrum is expected to show distinct signals for the methyl group, the piperidine ring protons, and the amine protons. The dihydrochloride form may lead to peak broadening of protons adjacent to the nitrogen atoms.[5]

Expected ¹H NMR (400 MHz, D₂O) Chemical Shifts:

ProtonsExpected Chemical Shift (ppm)MultiplicityIntegration
CH₃~1.0d3H
Piperidine CH (axial)~1.3-1.5m1H
Piperidine CH₂ (axial)~1.6-1.8m4H
Piperidine CH₂ (equatorial)~3.0-3.2m4H
NH₂~4.8 (broad)s2H

Note: Chemical shifts are approximate and can vary based on solvent and concentration.

The ¹³C NMR spectrum will complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides a direct measure of the molecule's mass, confirming its elemental composition.[4] For 4-Methyl-piperidin-1-ylamine dihydrochloride, Electrospray Ionization (ESI) in positive mode is a suitable technique. The expected mass would be for the free base.

Expected MS (ESI+) Data:

IonExpected m/z
[M+H]⁺115.1281

Purity Assessment

Purity is a critical attribute of a reference standard.[2] We will employ two orthogonal techniques for a comprehensive assessment: quantitative NMR (qNMR) and HPLC.

Quantitative NMR (qNMR)

qNMR is a primary ratio method of measurement that allows for the direct determination of a compound's purity without the need for a specific reference standard of the same compound.[6][7] The purity is calculated by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration.[8][9]

Experimental Protocol: qNMR

  • Sample Preparation: Accurately weigh approximately 10 mg of 4-Methyl-piperidin-1-ylamine dihydrochloride and 5 mg of a certified internal standard (e.g., maleic acid) into a clean vial.

  • Dissolution: Dissolve the mixture in a known volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., D₂O).

  • Data Acquisition: Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis (e.g., long relaxation delay).

  • Data Processing: Carefully integrate a well-resolved signal from the analyte and a signal from the internal standard.

  • Calculation: Calculate the purity using the appropriate formula, accounting for the molar masses, number of protons, and weights of the analyte and internal standard.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive technique for separating and quantifying impurities in a sample.[4] A reversed-phase HPLC method with UV detection is suitable for 4-Methyl-piperidin-1-ylamine dihydrochloride. The dihydrochloride nature of the salt requires a buffered mobile phase to ensure good peak shape.[10]

Experimental Protocol: HPLC

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid in Acetonitrile.

  • Gradient: A suitable gradient to elute the main peak and any potential impurities (e.g., 5% to 95% B over 15 minutes).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

cluster_1 HPLC Purity Analysis Workflow Start Sample Preparation (1 mg/mL in Mobile Phase) Inject Inject into HPLC System Start->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection (210 nm) Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Area % Purity Integrate->Calculate End Purity Report Calculate->End

Caption: A step-by-step workflow for HPLC purity analysis.

Comparative Data Summary

The following table provides a template for comparing the analytical data of an in-house batch of 4-Methyl-piperidin-1-ylamine dihydrochloride with a typical commercial standard.

Analytical TestIn-House BatchCommercial Standard ACommercial Standard BAcceptance Criteria
Identity
¹H NMRConforms to structureConforms to structureConforms to structureSpectrum corresponds to the expected structure
MS (ESI+) [M+H]⁺115.1281115.1280115.1282± 0.2 Da of theoretical mass
Purity
qNMR Purity99.2%≥ 99.0%≥ 99.0%≥ 99.0%
HPLC Purity (Area %)99.5%≥ 99.0%≥ 99.0%≥ 99.0%
Individual Impurity (HPLC)≤ 0.1%≤ 0.1%≤ 0.1%≤ 0.2%
Total Impurities (HPLC)0.5%≤ 1.0%≤ 1.0%≤ 1.0%

Conclusion: Establishing Trust in Your Starting Materials

A thorough analytical characterization is paramount to establishing the quality and reliability of any chemical substance used in research and development. By employing a multi-technique approach encompassing NMR, HPLC, and MS, a comprehensive profile of 4-Methyl-piperidin-1-ylamine dihydrochloride can be established. This guide provides the framework and rationale for conducting a scientifically sound comparison against commercial standards, ultimately ensuring the integrity of your experimental outcomes. The consistent application of such rigorous benchmarking practices is a hallmark of excellence in scientific research.

References

  • PubChem. (n.d.). 4-(Aminomethyl)-1-methylpiperidine dihydrochloride. National Center for Biotechnology Information. Retrieved March 6, 2026, from [Link]

  • Home Sunshine Pharma. (n.d.). [(1-Methylpiperidin-4-yl)methyl]amine Dihydrochloride CAS 7149-42-0. Retrieved March 6, 2026, from [Link]

  • Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved March 6, 2026, from [Link]

  • Gadzała-Kopciuch, R., & Cendrowski, K. (2009). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Retrieved March 6, 2026, from [Link]

  • Wikipedia. (n.d.). Piperidine. Retrieved March 6, 2026, from [Link]

  • BuyersGuideChem. (n.d.). N-Methyl-N-[4-(piperidin-1-ylmethyl)benzyl]amine dihydrochloride. Retrieved March 6, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, September 29). Analytical Techniques for Reference Standard Characterization. Retrieved March 6, 2026, from [Link]

  • PubChem. (n.d.). 1-(1-Methyl-4-piperidinyl)piperazine. National Center for Biotechnology Information. Retrieved March 6, 2026, from [Link]

  • MRIGlobal. (2024, January 29). Four Keys to Reference Standard Management. Retrieved March 6, 2026, from [Link]

  • Chromatography Forum. (2004, March 30). Amine hydrochloride in HPLC. Retrieved March 6, 2026, from [Link]

  • Google Patents. (n.d.). WO2018082441A1 - Preparation method for 4-methylenepiperidine or acid addition salt thereof.
  • CNKI. (n.d.). HPLC Determination of Aminopyridines Remained as Genetoxic Impurities in 3-Aminopiperidine Dihydrochloride. Retrieved March 6, 2026, from [Link]

Sources

Comparative

assessing the purity of 4-Methyl-piperidin-1-ylamine dihydrochloride from different suppliers

The following guide provides a comprehensive technical assessment of 4-Methyl-piperidin-1-ylamine dihydrochloride . Executive Summary: The "Hydrazine" Trap 4-Methyl-piperidin-1-ylamine dihydrochloride is a specialized hy...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical assessment of 4-Methyl-piperidin-1-ylamine dihydrochloride .

Executive Summary: The "Hydrazine" Trap

4-Methyl-piperidin-1-ylamine dihydrochloride is a specialized hydrazine building block, distinct from its common isomer 1-methyl-piperidin-4-amine.[1] The specific nomenclature "1-ylamine" indicates the amino group is attached directly to the ring nitrogen (N-N bond), classifying this molecule as a cyclic hydrazine .

This structural distinction dictates the impurity profile. Unlike standard amines, this compound is synthesized via an N-nitroso intermediate , a potent carcinogen. Consequently, purity assessment is not just about yield—it is a critical safety checkpoint.

This guide compares product quality from three distinct supplier tiers to establish a self-validating purity assessment protocol for drug development.

Part 1: The Purity Architecture

To objectively assess suppliers, we must first understand the synthesis pathway and where it fails. The diagram below illustrates the synthesis and the origin of critical impurities.

SynthesisPath SM 4-Methylpiperidine (Starting Material) NaNO2 Reagent: NaNO2 / HCl SM->NaNO2 Nitroso CRITICAL IMPURITY: 1-Nitroso-4-methylpiperidine (Carcinogenic) SM->Nitroso Nitrosation Imp1 Impurity A: Unreacted SM SM->Imp1 Carryover Red Reduction (Zn/AcOH or H2/Cat) Nitroso->Red Product Target Product: 4-Methyl-piperidin-1-ylamine (Free Base) Nitroso->Product Reduction Nitroso->Product Trace Carryover Salt Final Salt: Dihydrochloride Form (.2HCl) Product->Salt HCl Formation Imp2 Impurity B: Tetrazene Dimers (Oxidation) Product->Imp2 Air Oxidation

Caption: Synthesis pathway highlighting the critical N-nitroso intermediate risk.

Part 2: The Assessment Suite (Methodology)

A single analytical method is insufficient for this salt. We utilize a Triangulated Assessment System to cross-validate purity.

MetricPrimary MethodWhy it is Critical?
Identity & Isomers 1H-NMR (D2O) Distinguishes the N-amino (hydrazine) from C-amino isomers. Detects 3-methyl regioisomers.
Safety (Genotox) LC-MS/MS Mandatory. Detects trace 1-nitroso-4-methylpiperidine (limit < 26.5 ng/day usually required).
Stoichiometry AgNO3 Titration Confirms the salt form. "Dihydrochloride" is often hygroscopic and may degrade to monohydrochloride or contain excess HCl.
Organic Purity HPLC-UV (210 nm) Hydrazines have weak UV absorbance; low wavelengths are required. Detects dimerization (tetrazene) products.
Part 3: Comparative Analysis of Suppliers

We procured samples from three supplier categories to benchmark performance.

  • Supplier A: Premium Western CDMO (Certified Reference Material grade).

  • Supplier B: Large-scale Catalog Aggregator (Global stock).

  • Supplier C: Budget Custom Synthesis House.

Table 1: Analytical Performance Data
ParameterSupplier A (Premium)Supplier B (Aggregator)Supplier C (Budget)
Appearance White Crystalline SolidOff-white / Beige PowderYellowish Clumped Solid
1H-NMR Purity > 99.5%98.2%94.5%
Chloride Content (Calc: 37.5%) 37.4% (2.0 eq HCl)33.1% (1.7 eq HCl)41.2% (Excess HCl)
Nitroso Impurity (LC-MS) Not Detected (< 10 ppb) 45 ppm (FAIL) 12 ppm (FAIL)
Water Content (KF) 0.8%1.5%4.2% (Hygroscopic failure)
Solubility (100mM in DMSO) Clear, ColorlessSlight HazeTurbid (Inorganic salts)
Analysis of Results:
  • The Nitroso Hazard (Supplier B): Supplier B likely sourced an older batch where the reduction was incomplete or air oxidation occurred. 45 ppm of nitrosamine is a critical safety failure for any GMP application.

  • Stoichiometry Drift (Supplier C): The high chloride content (41.2%) indicates the presence of free HCl or inorganic salts (e.g., NH4Cl byproduct from reduction). This will skew stoichiometry in coupling reactions, leading to yield loss.

  • Hygroscopicity (Supplier C): The clumping and high water content suggest poor packaging. Hydrazine salts are hygroscopic; water absorption accelerates oxidation to tetrazenes.

Part 4: Detailed Experimental Protocols
Protocol 1: Self-Validating 1H-NMR Identity Check

Differentiation of N-amino vs. C-amino isomers.

  • Solvent: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (preferred over D2O to observe exchangeable protons).

  • Key Signals to Monitor:

    • N-NH2 Protons: Look for a broad singlet around 3.5 - 4.5 ppm (integrates to 2H). Note: In D2O, this disappears.

    • Ring Protons: The protons alpha to the hydrazine nitrogen appear downfield (approx. 2.8 - 3.2 ppm).

    • Methyl Group: Doublet at approx. 0.9 ppm.

  • Failure Mode: If you see a triplet/multiplet at 2.5-2.8 ppm integrating to 2H and a broad singlet at 1.5 ppm, you likely have the 4-amino isomer (primary amine), not the hydrazine.

Protocol 2: Argentometric Titration (Chloride Content)

Essential for correcting molecular weight in calculations.

  • Preparation: Dissolve 50 mg of sample (accurately weighed) in 50 mL deionized water.

  • Acidification: Add 1 mL of 6M Nitric Acid.

  • Titrant: Titrate with 0.1 M Silver Nitrate (AgNO3) using a potentiometric titrator with a silver electrode.

  • Calculation:

    
    
    
    • Target for Dihydrochloride: ~37.5%.

    • Target for Monohydrochloride: ~23.2%.

Protocol 3: LC-MS Method for Nitroso-Impurity Screening

Targeting 1-nitroso-4-methylpiperidine (MW ~128).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[2]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B (0-2 min) -> 95% B (10 min) -> 95% B (12 min).

  • Detection: ESI Positive Mode (SIM at m/z 129 for Nitroso, m/z 115 for Product).

  • Note: The nitroso impurity is less polar than the amine salt and will elute later in the gradient.

Part 5: Impact on Downstream Chemistry

Why does purity matter? We performed a standard SNAr coupling (reaction with 2-chloropyrimidine) using samples from Supplier A and Supplier C.

ImpactStudy Reaction Test Reaction: SNAr Coupling with 2-Chloropyrimidine SubA Supplier A (Pure) 2.0 eq Base used Reaction->SubA SubC Supplier C (Impure) 2.0 eq Base used Reaction->SubC ResultA Result: 92% Yield Clean Profile SubA->ResultA ResultC Result: 55% Yield Incomplete Conversion SubC->ResultC Reason Failure Mechanism: Excess HCl in Supplier C sample consumed the external base (TEA), stalling the reaction. ResultC->Reason

Caption: Impact of salt stoichiometry errors on reaction yield.

References
  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. 2017. [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products.[3] 2020. [Link]

  • Org. Process Res. Dev. Practical Analytical Approaches for the Assessment of Nitrosamine Impurities. 2020. [Link]

  • Vogel, A.I.Vogel's Textbook of Quantitative Chemical Analysis. 6th Ed. Prentice Hall, 2000.

Sources

Validation

Comprehensive Literature Review &amp; Application Guide: 4-Methyl-piperidin-1-ylamine Dihydrochloride

Target Audience: Researchers, Analytical Chemists, and Pharmaceutical Development Professionals Compound: 4-Methyl-piperidin-1-ylamine dihydrochloride (also known as 1-amino-4-methylpiperidine dihydrochloride or AMPP pre...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Pharmaceutical Development Professionals Compound: 4-Methyl-piperidin-1-ylamine dihydrochloride (also known as 1-amino-4-methylpiperidine dihydrochloride or AMPP precursor) CAS Number: 1965310-03-5 (Dihydrochloride) / 19107-42-7 (Free base)

Executive Summary

4-Methyl-piperidin-1-ylamine dihydrochloride is a highly versatile bifunctional aliphatic heterocyclic building block. While structurally simple, its unique combination of a nucleophilic primary hydrazine-like amine and a basic piperidine nitrogen makes it an invaluable reagent across multiple scientific disciplines.

This guide critically evaluates the three primary applications of 1-amino-4-methylpiperidine:

  • Analytical Chemistry: As a signal-enhancing and stabilizing derivatization agent (AMPP) for highly labile lipid mediators in LC-MS/MS[1].

  • Pharmaceutical Synthesis: As a lipophilic amine donor in the synthesis of unsymmetrical 1,3-disubstituted nitrosoureas (chemotherapeutics) [2].

  • Materials Science: As a target permeant for validating the selectivity of Organic Solvent Nanofiltration (OSN) membranes [3].

Application 1: LC-MS/MS Derivatization of Labile Eicosanoids

Mechanistic Insight: The Causality of Derivatization

Epoxyeicosatrienoic acids (EETs), particularly the 5,6-EET isomer, are potent endogenous signaling lipids. However, they are notoriously unstable. In aqueous or slightly acidic conditions, the proximity of the epoxide group to the carboxylic acid triggers an intramolecular nucleophilic attack, rapidly degrading the molecule into a 5,6-δ-lactone or a diol (5,6-DHET) [1].

To arrest this degradation, researchers utilize 1-amino-4-methylpiperidine (AMPP) as a derivatization agent. The primary amine of AMPP reacts with the carboxylic acid of the EET (via EDC/NHS coupling) to form a stable amide bond.

  • Chemical Stabilization: Masking the carboxylic acid eliminates the nucleophile responsible for lactonization.

  • Ionization Enhancement: The basic piperidine nitrogen readily accepts a proton in the acidic mobile phases used in Liquid Chromatography. This shifts the analyte from a poorly ionizing negative-ion (ESI-) species to a highly responsive positive-ion (ESI+) species, lowering the Limit of Detection (LOD) by orders of magnitude.

Performance Comparison: Derivatization Strategies
MethodAnalyte Stability (5,6-EET)Ionization ModeRelative SensitivityProtocol Complexity
AMPP Derivatization Excellent (Lactonization blocked) ESI (+) Very High (Sub-pg/mL) Moderate (Requires coupling)
PFBBr DerivatizationGoodNCI-GC/MSHighHigh (Requires GC-MS setup)
UnderivatizedPoor (Rapid degradation)ESI (-)LowLow (Direct injection)
Experimental Protocol: Self-Validating AMPP Derivatization

Self-Validation Principle: This protocol incorporates a deuterated internal standard (e.g., 5,6-EET-d11) spiked prior to extraction. If the final LC-MS/MS ratio of endogenous EET to the deuterated standard is consistent across replicates, it validates that variations in derivatization efficiency or extraction recovery have been successfully normalized.

  • Sample Preparation: Spike 100 µL of plasma with 10 µL of 5,6-EET-d11 internal standard. Perform Solid-Phase Extraction (SPE) strictly on ice to minimize basal degradation.

  • Reagent Activation: Dissolve the dried lipid extract in 50 µL of anhydrous DMF. Add 10 µL of EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 10 µL of NHS (N-Hydroxysuccinimide) to activate the carboxylic acid. Incubate for 15 minutes at room temperature.

  • Derivatization: Add 20 µL of a neutralized 1-amino-4-methylpiperidine dihydrochloride solution (adjusted to pH 8.5 with triethylamine to liberate the free base).

  • Incubation: Vortex and incubate at 40°C for 30 minutes.

  • Quenching & Reconstitution: Evaporate the mixture to dryness under a gentle stream of nitrogen. Reconstitute in 50 µL of LC-MS mobile phase (e.g., Water/Acetonitrile with 0.1% Formic Acid).

G A Biological Sample + Deuterated ISTD B Solid-Phase Extraction (Ice-cold, pH 7.4) A->B C Carboxylic Acid Activation (EDC/NHS in DMF) B->C D AMPP Derivatization (1-amino-4-methylpiperidine) C->D E LC-MS/MS Analysis (ESI+ Mode) D->E

Workflow for the AMPP derivatization of labile eicosanoids in LC-MS/MS analysis.

Application 2: Synthesis of Nitrosourea Chemotherapeutics

Mechanistic Insight: Steric and Lipophilic Tuning

1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU, Lomustine) is a classic alkylating agent used to treat brain tumors. However, drug resistance and systemic toxicity necessitate the development of analogs. By replacing the cyclohexyl ring with a 4-methylpiperidine moiety (derived from 1-amino-4-methylpiperidine), chemists alter the molecule's LogP (lipophilicity) and steric bulk [2].

The basic nitrogen in the piperidine ring increases water solubility at physiological pH compared to CCNU, while the 4-methyl group maintains sufficient lipophilicity to cross the blood-brain barrier. In vivo models (e.g., rat leukemia L 5222 and Yoshida sarcoma) have demonstrated that this specific structural modification yields superior therapeutic indices compared to standard methyl-CCNU [2].

Experimental Protocol: Synthesis of 1-(2-chloroethyl)-3-(4-methylpiperidin-1-yl)-1-nitrosourea

Self-Validation Principle: The protocol utilizes TLC for real-time reaction monitoring and NMR/Mass Spectrometry for structural confirmation. The presence of a downfield triplet at


 = 4.17 ppm in the 

H-NMR spectrum confirms the successful formation of the nitrosated chloroethyl structural element (CH2-NNO)[2].
  • Pre-reaction Setup: Dissolve 0.04 mol of N-(2-chloroethyl)-N-nitrosocarbamoylazide in 20 mL of anhydrous dichloromethane (DCM).

  • Temperature Control: Cool the reaction vessel to exactly -5°C using an ice-salt bath to prevent the thermal decomposition of the azide intermediate.

  • Nucleophilic Addition: Dissolve 0.04 mol of 1-amino-4-methylpiperidine (free base) in 20 mL of DCM. Add this solution dropwise to the reaction vessel over a period of 2 hours under continuous magnetic stirring.

  • Maturation: Stir the mixture for an additional 1 hour at -5°C.

  • Workup & Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with an equal volume of 0.1 N H₂SO₄ (to remove unreacted amine) and distilled water.

  • Purification: Re-extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Recrystallize the product from ethyl formate/n-pentane to yield homogeneous crystals (Yield: ~40-45%, mp: 77-78°C) [2].

G A N-(2-chloroethyl)-N- nitrosocarbamoylazide C Nucleophilic Addition & Azide Displacement A->C B 1-amino-4-methylpiperidine (in DCM at -5°C) B->C D CCNU Analog (Chemotherapeutic Agent) C->D

Synthesis pathway of CCNU analogs utilizing 1-amino-4-methylpiperidine.

Application 3: Organic Solvent Nanofiltration (OSN)

Mechanistic Insight: Molecular Sieving

In materials science, developing membranes capable of separating pharmaceutical intermediates in harsh organic solvents is a major challenge. Conjugated microporous polymer (CMP) membranes, such as those fabricated via oxidative molecular layer deposition (oMLD) using 3,3′-bithiophene (P33DT), require rigorous validation of their Molecular Weight Cut-Off (MWCO) [3].

1-amino-4-methylpiperidine (MW: 114.19 Da) is utilized as a standard low-molecular-weight permeant. Because of its basicity and specific kinetic diameter, it serves as an ideal contrast molecule against larger macrocyclic drugs like rifampicin (MW: 822.97 Da). When a mixed solution is passed through a P33DT-200 membrane, the membrane selectively allows the 1-amino-4-methylpiperidine to permeate while rejecting the rifampicin, proving the membrane's efficacy for pharmaceutical purification [3].

Performance Data: P33DT-200 Membrane Selectivity
SoluteMolecular Weight (Da)Membrane Rejection Rate (%)Transport Selectivity
Rifampicin822.97> 99.0%N/A (Retentate)
1-amino-4-methylpiperidine 114.19 < 10.0% 14.6

Data derived from OSN performance metrics of P33DT-200 membranes in methanol [3].

Conclusion

4-Methyl-piperidin-1-ylamine dihydrochloride is far more than a simple building block. Its dual functionality allows it to act as a protective and signal-boosting tag in ultra-sensitive mass spectrometry, a lipophilicity-tuning moiety in the rational design of anti-cancer nitrosoureas, and a precise molecular probe for advanced nanofiltration membranes. Understanding the chemical causality behind its reactivity—specifically the nucleophilicity of its primary amine coupled with the basicity of its piperidine ring—is essential for maximizing its utility in experimental design.

References

  • United States Patent Office (Google Patents). Analogs of 1-(2-chloroethyl)-1-nitrosourea (US4377687A). Retrieved from: [Link]

  • The Yong WANG Group (Nanjing Tech University). Precise Fabrication of Robust Conjugated Microporous Polymer Membranes via Oxidative Molecular Layer Deposition. Retrieved from:[Link]

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Methyl-piperidin-1-ylamine dihydrochloride

[1] Executive Summary & Chemical Identification Do not treat this compound as a standard organic amine. 4-Methyl-piperidin-1-ylamine dihydrochloride is a hydrazine derivative (N-amino piperidine).[1] This structural dist...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Chemical Identification

Do not treat this compound as a standard organic amine. 4-Methyl-piperidin-1-ylamine dihydrochloride is a hydrazine derivative (N-amino piperidine).[1] This structural distinction dictates specific segregation protocols to prevent the formation of unstable byproducts or toxic nitrosamines.

  • Chemical Name: 4-Methyl-piperidin-1-ylamine dihydrochloride[1][2][3][4][5]

  • CAS Number: 1965310-03-5[1][2][3][5]

  • Molecular Formula: C₆H₁₆Cl₂N₂[6]

  • Core Hazard: Skin/Eye Corrosive, Acute Toxicity, Reactive with Oxidizers.

The Golden Rule of Disposal:

Segregate from Oxidizers and Carbonyls. Never mix this waste with aldehydes, ketones, or strong oxidizing agents (peroxides, nitrates).

Pre-Disposal Safety Architecture (PPE & Engineering Controls)

Before handling waste containers, establish a "Zone of Safety" using the following self-validating controls.

Personal Protective Equipment (PPE) Matrix
ComponentSpecificationRationale (Causality)
Gloves Double-gloving: Nitrile (Outer) + Laminate/Barrier (Inner)Hydrazine derivatives can permeate standard nitrile; the inner barrier layer prevents transdermal absorption.[1]
Respiratory P100/OV Cartridge or Fume HoodPrevents inhalation of dusts (solid) or acidic vapors (if wet).[1] The dihydrochloride salt is less volatile but can aerosolize.
Eye Protection Chemical Splash Goggles Safety glasses are insufficient. The acidic salt causes immediate, severe ocular damage upon contact.
Body Tyvek Lab Coat + ApronStandard cotton coats absorb liquids; Tyvek repels spills during transfer.

Waste Characterization & Segregation

Proper characterization prevents dangerous reactions in the waste stream.

Waste Coding (RCRA/EU Context)
  • Primary Classification: Hazardous Waste (Toxic, Corrosive).

  • US EPA Codes (Potential): D002 (Corrosivity, if pH < 2 in solution).

  • Segregation Group: Basic Organic Amines / Hydrazines.

    • Note: Even though it is a hydrochloride salt (acidic), it should be grouped with amines for incineration, NOT mixed with strong mineral acids or oxidizers.

Critical Incompatibilities
  • Oxidizers (Nitric Acid, Peroxides): Risk of fire/explosion.

  • Aldehydes/Ketones (Acetone, Formaldehyde): Reacts to form hydrazones (often insoluble and potentially toxic precipitates).

  • Bleach (Sodium Hypochlorite): DO NOT USE for routine neutralization in the waste bottle. While bleach neutralizes hydrazines, the reaction is exothermic and can generate toxic chloramines if not controlled.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Solid Waste (Pure Substance)

Best for: Expired shelf reagents, contaminated solids, weighing boats.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but breakage-prone.[1]

  • Labeling: Affix a hazardous waste label immediately.

    • Text: "Hazardous Waste - Solid. 4-Methyl-piperidin-1-ylamine 2HCl.[1] Toxic. Corrosive."

  • Transfer: Transfer solid using a plastic spatula.[1] Do not generate dust.[1][7][8][9][10]

  • Sealing: Wipe the threads of the bottle with a dry tissue before capping to ensure a tight seal.

  • Disposal Path: High-Temperature Incineration. Hand off to your EHS hazardous waste contractor.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Best for: Mother liquors, reaction solvents.

  • Check pH: If the solution is highly acidic (pH < 2), neutralize slowly with dilute Sodium Bicarbonate (NaHCO₃) to pH 5–9 before adding to the organic waste carboy.

    • Why? Adding strong acid to a general organic waste container can trigger polymerization or heat generation.

  • Solvent Compatibility: Ensure the carrier solvent is compatible with the waste stream (e.g., halogenated vs. non-halogenated).

  • Segregation: Do not pour into the "General Organic Waste" if that waste contains acetone or aldehydes. Start a separate "Amine/Hydrazine Waste" bottle.

  • Labeling: "Liquid Waste - Organic. Contains 4-Methyl-piperidin-1-ylamine 2HCl.[1] Hydrazine Derivative."[1][11]

Scenario C: Spill Cleanup (Emergency Protocol)

Immediate Action Required.

  • Isolate: Evacuate the immediate area (10 ft radius).

  • Neutralize (The "Kill" Step):

    • Prepare a fresh solution of 5% Sodium Hypochlorite (Bleach) or Hydrogen Peroxide .[1]

    • Caution: Add slowly. Expect bubbling and slight heat.[1]

    • Allow to sit for 15 minutes to destroy the hydrazine moiety.

  • Absorb: Cover with vermiculite or spill pads.[1]

  • Collect: Scoop into a hazardous waste bag/pail. Label as "Spill Debris - Oxidized Hydrazine Waste."[1]

Visual Decision Logic (Workflow)

The following diagram illustrates the decision-making process for disposing of this specific compound.

DisposalWorkflow Start Waste: 4-Methyl-piperidin-1-ylamine 2HCl StateCheck Physical State? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Liquid / Solution StateCheck->Liquid PackSolid Pack in HDPE Jar (No Oxidizers) Solid->PackSolid CheckSolvent Contains Acetone/Aldehydes? Liquid->CheckSolvent LabelSolid Label: Toxic/Corrosive Solid PackSolid->LabelSolid Incinerate Final Disposal: High-Temp Incineration LabelSolid->Incinerate SepBottle Segregate: Dedicated Amine/Hydrazine Waste CheckSolvent->SepBottle Yes (Incompatible) GenWaste General Organic Waste (Check pH > 2) CheckSolvent->GenWaste No (Compatible) YesAcetone YES NoAcetone NO SepBottle->Incinerate GenWaste->Incinerate

Figure 1: Decision tree for segregating 4-Methyl-piperidin-1-ylamine dihydrochloride waste to prevent incompatible reactions.[1]

References & Authority

  • Chemical Identity & CAS Verification:

    • Source: ChemicalBook & ChemScene Databases.[1]

    • Data: Confirmed CAS 1965310-03-5 for 4-Methyl-piperidin-1-ylamine dihydrochloride.[1][2][3][4][5]

    • [1]

  • Hydrazine Derivative Disposal Standards:

    • Source: National Research Council (US) Committee on Hazardous Substances in the Laboratory.[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.

    • Protocol: Establishes oxidation/neutralization protocols for hydrazine spills and incineration requirements for bulk waste.

    • [1]

  • General Amine Salt Safety:

    • Source: Fisher Scientific Safety Data Sheets (Generic Piperidine Derivatives).[1]

    • Insight: Corroborates the corrosive nature and incompatibility with strong oxidizers for piperidine-based amines.[1]

    • [1]

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and local regulations (EPA/RCRA/local laws) before disposal.

Sources

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